The table below summarizes the current understanding of mebeverine's mechanism and its context within IBS pathophysiology.
| Aspect | Core Concept | Relevance to Mebeverine & IBS |
|---|---|---|
| Primary Drug Mechanism | Direct smooth muscle relaxation via calcium channel antagonism and weak anticholinergic activity [1]. | Targets peripheral hypermotility, reducing abdominal pain and cramping. |
| IBS Pathophysiology (GBA) | Bidirectional communication disruption between the central nervous system (CNS) and enteric nervous system (ENS) [2] [3]. | Mebeverine's action is primarily on the gut (efferent) side of this axis, modulating abnormal gut motility. |
| Key GBA Components | Includes visceral hypersensitivity, altered gut microbiota, neuro-immune activation, and central stress responses [2] [3]. | Its direct effect on higher-level GBA components (e.g., microbiota, neuroimmunity) is not well-established. |
| Clinical Guidance Context | A conditional recommendation against routine use in pediatric IBS/FAP due to low-certainty evidence [1]. | Highlights a significant evidence gap regarding efficacy and its role in a GBA-targeted treatment paradigm. |
To investigate mebeverine's potential interactions with the GBA, a multi-level experimental approach is required, moving from established models to more exploratory techniques.
Experimental workflow for analyzing mebeverine's gut-brain axis interaction.
The experimental workflow outlines a strategy from basic mechanisms to clinical validation [2] [3] [1]. Detailed methodologies for key experiments are as follows:
Based on the known pathophysiology of IBS and mebeverine's pharmacology, the following diagram illustrates its potential points of interaction within the Gut-Brain Axis.
Potential pathways for mebeverine in the gut-brain axis, including documented (Est.), potential (Pot.), and hypothetical (Hyp.) interactions.
The 2025 international guidelines for pediatric IBS conditionally recommend against mebeverine's routine use due to low-certainty evidence, highlighting a significant gap between clinical use and robust evidence [1]. Key research priorities include:
Recent studies synthesize novel mebeverine analogs to enhance spasmolytic and anti-inflammatory activity. The table below compares mebeverine with a leading experimental precursor.
| Compound | Spasmolytic Activity | Key Proposed Mechanism | Experimental Evidence |
|---|---|---|---|
| Mebeverine | Standard antispasmodic effect [1]. | Muscarinic receptor antagonism & calcium channel blockade [2] [1]. | Clinical use for IBS; reference in ex vivo studies [3] [1]. |
| 3-methyl-1-phenylbutan-2-amine (Compound 3) | Superior to mebeverine [4] [1]. | Significant modulation of Ca2+ influx and Ca2+ channel regulation [4]. | Significant change in ex vivo bioelectrical activity; immunohistochemical correlation; no cytotoxicity on human cell lines [4]. |
For researchers, key experimental methodologies from recent studies are outlined below.
This protocol evaluates the direct impact of compounds on smooth muscle contractility [4].
This protocol predicts interaction between compounds and pharmacological targets [4] [1].
The diagram below maps the primary signaling pathways through which mebeverine induces smooth muscle relaxation.
Mebeverine's dual mechanism disrupts key steps in the smooth muscle contraction pathway.
The workflow for evaluating mebeverine and its analogs integrates computational, laboratory, and ex vivo models.
A multi-stage research pipeline from computational design to biological validation.
To overcome mebeverine's limitations like extensive first-pass metabolism and short half-life, advanced drug delivery systems are being developed [5].
Mebeverine hydrochloride alleviates symptoms of Irritable Bowel Syndrome (IBS) through a multi-targeted mechanism focused on the smooth muscle of the gastrointestinal tract [1] [2]. The table below summarizes its core actions:
| Target / Process | Mechanism of Action | Physiological Result |
|---|---|---|
| Calcium Influx | Inhibits calcium influx into smooth muscle cells [2]. | Reduces muscle contraction, preventing spasms [2]. |
| Local Anesthetic Effect | Exerts a local anesthetic effect on the gut muscle [2]. | Decreases sensitivity to various stimuli that trigger pain and spasms [2]. |
| Sodium Channels | Modulates sodium channels in smooth muscle cells [2]. | Reduces muscle excitability and electrical activity, leading to fewer spasms [2]. |
| Autonomic Nervous System | Helps restore balance in the autonomic nervous system [2]. | Contributes to the normalization of bowel function [2]. |
This mechanism allows mebeverine to relax intestinal muscles and regulate bowel function effectively, with a good safety profile and low frequency of adverse effects as it acts primarily locally within the gut [1] [2].
A 2022 systematic review confirmed mebeverine's efficacy, and a 2024 study on novel mebeverine analogs shows even greater potential.
Clinical Efficacy of Mebeverine (Systematic Review up to 2021) A systematic review of 22 studies found that mebeverine is an effective treatment for IBS [1].
Enhanced Activity of Novel Mebeverine Analogs (2024 Preclinical Study) A recent study synthesizing and testing novel mebeverine derivatives reported superior performance compared to the parent compound [3] [4].
| Compound | Spasmolytic Activity | Anti-Inflammatory Potential | Key Findings |
|---|---|---|---|
| Mebeverine | Baseline | Not significant | The reference standard for comparison [3]. |
| Compound 3 | Better than mebeverine | Good | One of the most active compounds; molecular docking showed binding to muscarinic receptors and interleukin-1β [3]. |
| Compound 4a | Better than mebeverine | Good | One of the most active compounds; potential dual-action mechanism [3]. |
| Compound 4b | Better than mebeverine | Good | One of the most active compounds; interacts with specific receptors and a cytokine [3]. |
| All Tested Analogs | Better than mebeverine | Good | All novel compounds demonstrated improved activity and anti-inflammatory properties [3]. |
Here are the key methodologies from recent research evaluating spasmolytic and anti-inflammatory activities.
1. Ex Vivo Spasmolytic Activity Assessment
2. In Vitro and Ex Vivo Anti-Inflammatory Evaluation
The following diagrams illustrate the mechanistic pathway of mebeverine and the experimental workflow for evaluating novel analogs, as described in the research.
Mechanistic pathway of mebeverine's spasmolytic activity.
Experimental workflow for evaluating novel mebeverine analogs.
The discovery that novel mebeverine analogs possess dual-action capabilities—targeting both muscle contractility and inflammation—represents a significant advance for IBS therapy [3]. Future work will require:
Mebeverine is an ester prodrug that undergoes rapid hydrolysis. The metabolic pathway involves two primary metabolites that are further broken down.
Figure 1: The primary metabolic pathway of mebeverine, showing hydrolysis into major acid and minor alcohol metabolites, followed by further transformations.
The following table outlines the core experimental designs from pivotal pharmacokinetic and metabolic studies.
| Study Focus | Experimental Model & Design | Key Analytical Methods |
|---|
| Hydrolysis & First-Pass Metabolism [1] | In vitro: Incubation in fresh human/rat plasma. Use of esterase inhibitor (physostigmine). In vivo: Oral (270 mg) and IV (2 mg) administration to human volunteers and rats. | HPLC for determination of mebeverine and veratric acid in plasma. | | Metabolite Identification [2] | Oral administration of 270 mg mebeverine HCl to five healthy volunteers. Collection of 24-hour urine samples. | Gas Chromatography/Mass Spectrometry (GC/MS) for identification of urinary metabolites. | | Circulating Metabolites [3] | Single oral dose of 405 mg mebeverine HCl to four healthy human volunteers. Serial blood and urine collection. | Reversed-Phase HPLC with Coulometric Detection for assaying mebeverine acid and alcohol in plasma and urine. | | Formulation Comparison [4] | Randomized crossover study in 12 healthy subjects. Single doses and multiple doses (200 mg b.i.d. MR capsule vs 135 mg t.i.d. plain tablet). | Pharmacokinetic analysis of plasma samples to determine C~max~, t~max~, and half-life. |
The short half-life and extensive metabolism drive development of modified-release formulations to improve efficacy and patient compliance.
Mebeverine hydrochloride is a direct antispasmodic agent primarily acting on the smooth muscles of the gastrointestinal tract, making it particularly effective against colonic spasm and irritable bowel syndrome. The chemical structure of this compound (C₂₅H₃₅NO₅·HCl) with a molecular weight of 466 g/mol contributes to its solubility characteristics, being freely soluble in water and ethanol while practically insoluble in diethyl ether. Pharmaceutical formulations containing this compound often require precise analytical methods for quality control and assurance in drug development and manufacturing processes. The development of robust spectrophotometric methods is essential for the reliable quantification of active pharmaceutical ingredients in both raw materials and formulated products.
The primary objective of this application note is to provide researchers and scientists in pharmaceutical analysis with a thoroughly validated UV spectrophotometric method for the quantification of this compound. This protocol specifically addresses the critical parameter of wavelength selection, which fundamentally influences the method's sensitivity, accuracy, and overall performance. The methodology outlined herein has been optimized and validated in accordance with International Conference on Harmonization (ICH) guidelines, ensuring reliability and reproducibility across different laboratory settings and instrumentation platforms. By implementing this protocol, laboratories can establish a cost-effective and efficient analytical procedure that eliminates the need for expensive reagents and complex instrumentation typically associated with chromatographic techniques, while maintaining high standards of accuracy and precision essential for pharmaceutical quality control.
Wavelength selection represents a fundamental parameter in UV spectrophotometric method development, directly influencing the sensitivity, linearity, and accuracy of analytical quantification. For this compound, comprehensive spectral characterization across different solvent systems has revealed optimal detection wavelengths based on the compound's intrinsic chromophoric properties. The maximum absorption (λmax) for this compound has been experimentally determined to be 260 nm in triethylammonium phosphate buffer (pH 3.0), providing optimal sensitivity for quantitative measurements [1]. This specific wavelength has demonstrated excellent stability and reproducibility for the analysis of this compound in capsule formulations, with consistent performance across multiple sample preparations and instrumental conditions.
Further investigations into the solvent dependence of this compound's spectral properties have revealed alternative wavelengths for specific analytical applications. Studies utilizing different solvent systems including 0.1N HCl, phosphate buffer pH 6.8, and phosphate buffer pH 7.4 have identified an absorption maximum at 263 nm across all these media [2]. This wavelength variability depending on solvent composition highlights the importance of establishing and consistently maintaining the experimental conditions specified in the methodology. The selection of 260 nm in triethylammonium phosphate buffer (pH 3.0) is particularly advantageous for formulation analysis, where it effectively minimizes potential interference from excipients while maintaining the stability of the analyte throughout the analytical procedure.
Table 1: Wavelength Selection for this compound in Different Solvent Systems
| Solvent System | Reported λmax (nm) | Remarks | Reference |
|---|---|---|---|
| Triethylammonium phosphate buffer (pH 3.0) | 260 | Optimal for capsule formulations, minimal excipient interference | [1] |
| 0.1N HCl | 263 | Suitable for stability studies | [2] |
| Phosphate buffer (pH 6.8) | 263 | Useful for dissolution profiling | [2] |
| Phosphate buffer (pH 7.4) | 263 | Applicable for physiological compatibility studies | [2] |
The optimized solvent system for this compound analysis consists of triethylammonium phosphate buffer at pH 3.0. This specific solvent composition has demonstrated superior performance in terms of drug solubility and stability during spectrophotometric analysis. Preparation requires adding 5 mL of high-purity triethylamine to 1000 mL of distilled water, followed by precise pH adjustment to 3.0 using 30% v/v orthophosphoric acid in water. The buffering capacity of this system maintains consistent pH throughout analysis, which is critical for reproducible absorbance measurements and method reliability. All reagents should be of analytical grade to minimize UV-absorbing impurities that could interfere with the detection and quantification of this compound.
For alternative methodological approaches, different solvent systems may be employed, including 0.1N HCl, phosphate buffer pH 6.8, or phosphate buffer pH 7.4, which shift the absorption maximum to 263 nm [2]. When preparing these alternative solvents, appropriate qualification experiments should be conducted to verify their suitability for the specific analytical application. Regardless of the solvent system chosen, it is essential to perform filter compatibility studies, and the use of 0.45μm nylon membrane filters is recommended for sample filtration to remove particulate matter without adsorbing the analyte of interest [1].
The preparation of standard solutions with precise concentrations is fundamental to achieving accurate and reproducible results in UV spectrophotometric analysis. For this compound, the primary stock solution is prepared by accurately weighing 10 mg of the reference standard (purity ≥99%) and transferring it to a 100 mL clean, dry volumetric flask. Approximately 80 mL of the triethylammonium phosphate buffer (pH 3.0) is added, and the solution is sonicated until complete dissolution is achieved. The volume is adjusted to the mark with the same solvent, resulting in a standard stock solution with a concentration of 100 μg/mL [1]. This stock solution exhibits adequate stability when stored protected from light at room temperature for a minimum of 1 hour, although fresh preparation is recommended for critical analytical work.
The working standard solution is prepared by precise pipetting of 2.0 mL from the primary stock solution into a 10 mL volumetric flask, followed by dilution to volume with the same solvent to achieve a final concentration of 20 μg/mL, which represents the 100% target concentration for analysis [1]. This dilution scheme should be performed with calibrated volumetric equipment to ensure accuracy. For the construction of calibration curves, appropriate serial dilutions should be prepared to cover the concentration range of 10-40 μg/mL, which has been established as the linear range for this compound analysis at 260 nm [1]. Each dilution level should be prepared in triplicate to account for preparation variability.
The analysis of pharmaceutical formulations containing this compound requires careful sample preparation to ensure complete extraction of the active ingredient while eliminating potential interference from excipients. For capsule formulations, the contents of ten capsules should be carefully removed and mixed thoroughly. An accurately weighed quantity equivalent to the average capsule content (approximately 135 mg of this compound for MEVA C capsules) is transferred to a 100 mL volumetric flask containing approximately 80 mL of the triethylammonium phosphate buffer (pH 3.0) [1]. The mixture is subjected to vigorous shaking or stirring for 10 minutes to ensure complete dissolution of the active ingredient, followed by dilution to volume with the same solvent.
The resulting solution will likely contain insoluble excipients and requires filtration through a 0.45μm nylon membrane filter to obtain a clear solution appropriate for spectrophotometric analysis [1]. It is important to discard the first few milliliters of the filtrate to avoid potential concentration changes due to adsorption on the filter membrane. For the working sample solution, precisely pipette 0.148 mL of the filtered stock solution into a 10 mL volumetric flask and dilute to volume with the same solvent to achieve a final concentration equivalent to 20 μg/mL of this compound [1]. This dilution factor must be accurately accounted for in the final calculation of drug content in the formulation.
The linear relationship between absorbance and concentration is a fundamental requirement for quantitative spectrophotometric analysis. The developed method for this compound demonstrates excellent linearity across the concentration range of 10-40 μg/mL when using the detection wavelength of 260 nm [1]. This calibration range has been established to adequately cover the expected sample concentrations, typically around 20 μg/mL for the working sample solution. The correlation coefficient (R²) for the calibration curve should exceed 0.999, indicating a strong linear relationship between concentration and absorbance response. For alternative solvent systems, including 0.1N HCl, phosphate buffer pH 6.8, and phosphate buffer pH 7.4, linearity has been confirmed in the range of 1-50 μg/mL with correlation coefficients of 0.9999, 0.9992, and 0.9999, respectively [2].
The calibration curve is constructed by preparing and analyzing a minimum of six concentration levels within the specified range, with each concentration analyzed in triplicate. The residual plot should show random distribution without any systematic patterns, confirming the appropriateness of the linear model for the concentration range studied. The y-intercept of the calibration curve should not be statistically significantly different from zero (p > 0.05), confirming the absence of constant systematic error. The working range should be periodically verified through the analysis of quality control samples at low, medium, and high concentrations within the calibration range.
Table 2: Validation Parameters for UV Spectrophotometric Analysis of this compound
| Validation Parameter | This compound | Experimental Conditions | Reference |
|---|---|---|---|
| Linearity range | 10-40 μg/mL | R² > 0.999 at 260 nm | [1] |
| Precision (% RSD) | 0.499% | System precision, n=6 | [1] |
| Accuracy (% Recovery) | 98-102% | Across specified range | [1] |
| LOD | 321 ng/mL | Signal-to-noise ratio ≈ 3:1 | [1] |
| LOQ | 973 ng/mL | Signal-to-noise ratio ≈ 10:1 | [1] |
| Robustness | Stable at pH 3.0 | Variation in pH ± 0.2 units | [1] |
The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. For the UV spectrophotometric determination of this compound, system precision has been demonstrated through six replicate absorbance measurements of a standard solution at the working concentration (20 μg/mL), showing a relative standard deviation (RSD) of 0.499% [1]. This low variability indicates excellent instrument performance and method reproducibility. The intermediate precision (also known as ruggedness), assessed by performing the analysis on different days or by different analysts, should yield RSD values not exceeding 2.0%, confirming that the method remains reproducible under varied routine operating conditions.
The accuracy of the method represents the closeness of the measured value to the true value and has been evaluated through recovery studies using the standard addition technique. For this compound, accuracy has been confirmed with percentage mean recovery values in the range of 98-102% [1], which falls within the acceptable limits for pharmaceutical analysis. These recovery studies are performed by spiking pre-analyzed samples with known quantities of the reference standard at three different concentration levels (80%, 100%, and 120% of the target concentration), with each level analyzed in triplicate. The percentage recovery at each level should be calculated, and the overall mean recovery should demonstrate that the method provides accurate results without significant interference from the sample matrix or excipients present in the formulation.
The sensitivity of an analytical method is defined by its ability to reliably detect and quantify small amounts of the analyte. The limit of detection (LOD) represents the lowest concentration of this compound that can be detected but not necessarily quantified under the stated experimental conditions. For this method, the LOD has been determined to be 321 ng/mL [1], corresponding to a signal-to-noise ratio of approximately 3:1. This detection capability is sufficient for routine quality control purposes where the analyte is typically present at much higher concentrations. The LOD can be established based on the standard deviation of the response and the slope of the calibration curve, using the formula LOD = 3.3 × σ/S, where σ is the standard deviation of the blank response and S is the slope of the calibration curve.
The limit of quantification (LOQ) is defined as the lowest concentration of this compound that can be quantitatively determined with suitable precision and accuracy. The method exhibits an LOQ of 973 ng/mL [1], which corresponds to a signal-to-noise ratio of approximately 10:1. At this quantification level, the method should demonstrate an RSD value not exceeding 5.0% for replicate measurements and a mean recovery between 80% and 120% of the theoretical value. The exceptional sensitivity of this method is further highlighted by comparison with other similar compounds; for instance, when analyzing chlordiazepoxide in combination with this compound, LOD and LOQ values of 3.7 ng/mL and 11.2 ng/mL, respectively, have been reported [1], demonstrating the wide applicability of the spectrophotometric approach for different compounds with appropriate method optimization.
The validated UV spectrophotometric method using detection at 260 nm is particularly suitable for the routine analysis of this compound in various pharmaceutical dosage forms, including tablets and capsules. The simplified protocol enables quality control laboratories to process multiple samples efficiently without compromising accuracy or precision. For capsule formulations such as MEVA C capsules containing 135 mg this compound and 5 mg chlordiazepoxide, the method provides selective quantification without significant interference from the combination drug when using the appropriate detection wavelength [1]. The sample preparation protocol involving dissolution in triethylammonium phosphate buffer (pH 3.0) followed by filtration has demonstrated complete extraction of the active ingredient from the formulation matrix, with recovery rates consistently between 98% and 102% of the labeled claim.
The robustness of the method should be verified during routine application by incorporating system suitability tests, which typically include the analysis of a standard solution at the working concentration (20 μg/mL) at the beginning of each analytical sequence. The acceptance criteria for system suitability include a percent RSD of not more than 2.0% for replicate injections of the standard solution and a calibration curve with a correlation coefficient not less than 0.999. For ongoing quality assurance, the analysis of quality control samples (prepared at low, medium, and high concentrations within the calibration range) should be performed at regular intervals during the analytical run. The resulting data should fall within predetermined acceptance criteria (typically ±15% of the theoretical value for quality control samples), providing continuous assurance of method performance throughout the analysis.
Common issues encountered during UV spectrophotometric analysis of this compound typically include baseline drift, poor reproducibility, and deviation from linearity. Baseline irregularities can often be traced to solvent impurities or air bubbles in the spectrophotometer cell, which can be addressed by using high-purity reagents and ensuring proper degassing of solvents. Poor reproducibility in absorbance measurements may result from improper cell handling (fingerprints on optical surfaces), temperature fluctuations, or instrumental drift, necessitating proper training in cuvette handling and verification of instrumental stability through periodic performance checks. Loss of linearity at higher concentrations may indicate exceeding the valid range of the Beer-Lambert relationship, requiring appropriate sample dilution to bring measurements within the established linear range.
For method maintenance, regular verification of critical parameters including wavelength accuracy, photometric accuracy, and stray light should be performed according to the spectrophotometer manufacturer's recommendations and good laboratory practice guidelines. Documentation practices should include complete records of all reagents, reference standards, equipment used, and any deviations from the established protocol. The method performance should be periodically assessed through participation in proficiency testing programs or through exchange of samples with reference laboratories. Any changes in formulation composition or introduction of new excipients by manufacturers may require revalidation of the method to ensure continued suitability for its intended purpose, with particular attention to potential interference at the detection wavelength of 260 nm.
The following Graphviz diagram illustrates the complete experimental workflow for the UV spectrophotometric analysis of this compound, from sample preparation through data analysis:
Figure 1: Experimental workflow for UV spectrophotometric analysis of this compound
The following Graphviz diagram illustrates the relationship between solvent systems, spectral characteristics, and wavelength selection rationale for this compound analysis:
Figure 2: Spectral characteristics and wavelength selection rationale for this compound
The UV spectrophotometric method detailed in these application notes provides a robust, accurate, and precise approach for the quantification of this compound in pharmaceutical formulations. The critical parameter of wavelength selection has been systematically optimized, with 260 nm established as the optimal detection wavelength when using triethylammonium phosphate buffer at pH 3.0 as the solvent system. The complete method validation in accordance with ICH guidelines confirms that the method exhibits suitable linearity (10-40 μg/mL), precision (RSD < 2%), accuracy (98-102% recovery), and sensitivity (LOD 321 ng/mL, LOQ 973 ng/mL) for its intended application in pharmaceutical quality control.
The significant advantages of this method include its simplicity, cost-effectiveness, and minimal requirements for specialized equipment or reagents, making it particularly suitable for routine analysis in quality control laboratories with varying resource capabilities. The comprehensive protocols provided for sample preparation, method validation, and troubleshooting ensure that the method can be successfully implemented across different laboratory environments. Additionally, the graphical workflows facilitate understanding of the analytical process and decision points in method development and application. As with any analytical procedure, ongoing performance monitoring and periodic revalidation are recommended to maintain the reliability and suitability of the method throughout its lifecycle, particularly when there are changes in formulation composition or manufacturing processes.
Mebeverine hydrochloride (MH) is a direct-acting antispasmodic agent widely used in the treatment of gastrointestinal spasmodic disorders such as irritable bowel syndrome. Chemically, it is designated as 3,4-dimethoxybenzoic acid 4-[ethyl-2-(4-methoxyphenyl)-1-aminobutylveratrate hydrochloride. As per regulatory requirements outlined in the International Conference on Harmonization (ICH) guidelines, it is mandatory to develop and validate stability-indicating assay methods that can accurately quantify drug substances while effectively separating them from their degradation products. These methods are critical for pharmaceutical quality control and stability assessment throughout the product lifecycle.
The development of reliable analytical methods that can distinguish between the intact drug and its degradation products is essential for establishing shelf life, determining storage conditions, and ensuring product safety and efficacy. This application note comprehensively details the development and validation of a stability-indicating HPLC method for this compound, incorporating experimental protocols for forced degradation studies and method validation as per ICH guidelines [1]. The method demonstrates excellent chromatographic separation between MH and its degradation products under various stress conditions, making it suitable for routine quality control analysis in pharmaceutical dosage forms.
The development of an effective stability-indicating method for this compound requires careful optimization of chromatographic parameters to achieve optimal separation efficiency and peak symmetry. Through systematic optimization, the following conditions have been established as optimal for the analysis:
The mobile phase preparation requires careful attention to detail. The 50 mM KH₂PO₄ buffer should be prepared by dissolving 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. The pH may be adjusted to approximately 3.0-4.0 with dilute phosphoric acid if necessary, though the original method does not specify pH adjustment. The mobile phase must be filtered through a 0.45 μm membrane filter and degassed by sonication for 10 minutes before use. These steps are critical for preventing column contamination and ensuring baseline stability [1].
The method employs isocratic elution, providing a simple and reproducible analysis protocol suitable for quality control laboratories. Under these optimized conditions, this compound typically elutes at approximately 6-8 minutes with excellent peak symmetry and no interference from degradation products formed under various stress conditions. The inclusion of tetrahydrofuran in the mobile phase at 2% concentration has been found to significantly improve peak shape and resolution from potential degradation products [1].
Research indicates that alternative chromatographic conditions may also be successfully employed for this compound analysis:
Alternative System 1: Apollo C18 (4.6 × 250 mm, 5 μm) column with methanol:water (90:10% v/v) mobile phase at a flow rate of 0.9 mL/min and detection at 265 nm, yielding a retention time of approximately 3.9 minutes [2].
Alternative System 2: Xterra C18 (150 × 4.6 mm, 5 μm) column with acetonitrile:water:triethylamine (70:25:5, v/v/v, pH 6.0) mobile phase at a flow rate of 1.0 mL/min and detection at 260 nm [3].
Historical Method: Octyl silane column with methanol:water (75:25) containing 0.05% hexylamine as silanol-blocking agent, adjusted to pH 5.0 with phosphoric acid [4].
These alternative methods provide flexibility in method application based on available equipment and columns in different laboratory settings while maintaining analytical performance and regulatory compliance.
Forced degradation studies are critical for demonstrating the stability-indicating capability of an analytical method. These studies involve subjecting the drug substance to various stress conditions beyond normal accelerated stability testing to generate representative degradation products. The optimized protocol for forced degradation studies of this compound is as follows:
Acidic Degradation: Expose MH solution (500 μg/mL) to 0.1 M or 1 M hydrochloric acid at room temperature or under reflux conditions. Monitor degradation progression over time (typically 1-24 hours) until approximately 10-20% degradation is observed [1].
Alkaline Degradation: Treat MH solution (500 μg/mL) with 0.1 M sodium hydroxide at room temperature or under reflux conditions. Neutralize with hydrochloric acid before analysis [1].
Oxidative Degradation: Subject MH solution to hydrogen peroxide at varying concentrations (3%, 10%, 15%, and 30%) at elevated temperatures (70-90°C). Sample at different time intervals to monitor degradation kinetics [1].
Photolytic Degradation: Expose solid MH and methanolic solutions to both visible light (100 W Tungsten lamp) and UV light (200 W Mercury lamp, λmax ≈ 254 nm) for up to 5 days. Compare with protected control samples wrapped in aluminum foil [1].
Thermal Degradation: Subject solid MH to dry heat at 90°C in a dry air oven for 7 days [1].
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Conditions | Degradation Observed | Comments |
|---|---|---|---|
| Acidic Hydrolysis | 0.1 M or 1 M HCl, RT or reflux | Significant degradation | Dependent on temperature and acid concentration |
| Alkaline Hydrolysis | 0.1 M NaOH, RT or reflux | Significant degradation | More extensive under reflux conditions |
| Oxidative Degradation | 3-30% H₂O₂, 70-90°C | Extensive degradation | Concentration and temperature dependent |
| Photolytic Degradation | UV/VIS light, 5 days | Minimal degradation | Similar results for solid and solution |
| Thermal Degradation | 90°C, 7 days (solid) | Minimal degradation | Demonstrates solid-state stability |
Following stress testing, samples should be neutralized (for acid/base studies), appropriately diluted with mobile phase to achieve target concentration of 25 μg/mL, and analyzed using the developed HPLC method. The method should demonstrate chromatographic specificity by achieving baseline separation between the parent drug and all degradation products, with peak purity evidence confirming the homogeneity of the Mebeverine peak [1].
The forced degradation studies reveal that this compound is particularly susceptible to acidic, alkaline, and oxidative degradation, while demonstrating relative stability under photolytic and thermal stress conditions. The identification of major degradation products has been reported in literature, with veratric acid and 4-[ethyl-[2-(4-methoxyphenyl)-1-methylethyl]amino]-1-butanol being identified as the primary degradation compounds [4].
The developed stability-indicating HPLC method for this compound has been rigorously validated according to ICH guidelines to establish scientific evidence that the method is suitable for its intended purpose. The validation protocol encompasses the following parameters:
The method demonstrates excellent specificity by achieving baseline separation of this compound from all degradation products formed under various stress conditions. No interference is observed from blank solutions or pharmaceutical excipients commonly used in dosage forms. Peak purity analysis using photodiode array detection confirms the homogeneity of the Mebeverine peak in stressed samples, confirming the stability-indicating nature of the method [1].
The linearity of the method has been demonstrated over the concentration range of 1-100 μg/mL for this compound. The calibration curve is characterized by a correlation coefficient (r²) greater than 0.999, indicating an excellent linear relationship between peak area and concentration. The regression analysis typically yields a slope of approximately 48398 and an intercept of approximately 17699, based on published data [1].
Table 2: Method Validation Parameters for this compound HPLC Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1-100 μg/mL | - |
| Correlation Coefficient (r²) | >0.999 | ≥0.999 |
| Precision (% RSD) | ||
| Intra-day | 1.0-1.8% | ≤2% |
| Inter-day | <2% | ≤2% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| LOD | 0.2 μg/mL | - |
| LOQ | 1.0 μg/mL | - |
| Robustness | Retention time variations within acceptable limits | - |
The precision of the method has been evaluated at three concentration levels (1, 10, and 100 μg/mL) covering the working range. The intra-day precision (repeatability) shows % RSD values in the range of 1.0-1.8%, while inter-day precision (intermediate precision) demonstrates % RSD values less than 2% across different days, analysts, and instruments. These results confirm the high reproducibility of the method [1].
The accuracy of the method has been established through standard addition recovery studies in pharmaceutical dosage forms. Mean recovery values ranging from 98% to 102% have been demonstrated at different spike levels (50%, 100%, and 120% of the target concentration), confirming that the method provides accurate quantification of this compound without interference from excipients or degradation products [1] [3].
The method demonstrates excellent sensitivity with a limit of detection (LOD) of 0.2 μg/mL and a limit of quantitation (LOQ) of 1.0 μg/mL, based on signal-to-noise ratios of 3:1 and 10:1, respectively. The LOQ concentration shows acceptable precision with % RSD values less than 1.8% [1].
The robustness of the method has been evaluated by deliberate variations in chromatographic parameters, including changes in the organic solvent composition and ionic strength of the buffer. While these variations cause expected changes in retention time, the peak area remains unaffected (variations less than 0.5%), demonstrating that the method is robust for routine use [1].
Accurately weigh 50 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and make up to volume with methanol. Mix well and store refrigerated when not in use. This solution is stable for at least 7 days when stored at 2-8°C [1].
Prepare working standards in the concentration range of 1-100 μg/mL by appropriate dilution of the stock solution with mobile phase. For the calibration curve, prepare at least six concentrations spanning the entire range (e.g., 1, 2, 5, 10, 20, 50, and 100 μg/mL).
Before sample analysis, perform system suitability testing to ensure the HPLC system is operating correctly. Inject six replicates of the working standard solution at the target concentration (25 μg/mL). The system is considered suitable if:
The following detailed protocol should be followed for forced degradation studies:
Acidic Degradation: Transfer 1 mL of stock solution (5000 μg/mL) to a 10 mL volumetric flask. Add 1 mL of 0.1 M HCl and maintain at room temperature for 1 hour. Neutralize with 1 mL of 0.1 M NaOH and dilute to volume with mobile phase to obtain 500 μg/mL solution. Further dilute to 25 μg/mL with mobile phase for analysis [1].
Alkaline Degradation: Transfer 1 mL of stock solution (5000 μg/mL) to a 10 mL volumetric flask. Add 1 mL of 0.1 M NaOH and maintain at room temperature for 1 hour. Neutralize with 1 mL of 0.1 M HCl and dilute to volume with mobile phase to obtain 500 μg/mL solution. Further dilute to 25 μg/mL with mobile phase for analysis [1].
Oxidative Degradation: Transfer 1 mL of stock solution (5000 μg/mL) to a 10 mL volumetric flask. Add 1 mL of 3% H₂O₂ and maintain at room temperature for 1 hour. Dilute to volume with mobile phase to obtain 500 μg/mL solution. Further dilute to 25 μg/mL with mobile phase for analysis. For kinetic studies, use higher concentrations of H₂O₂ (10-30%) and elevated temperatures (70-90°C) with sampling at different time intervals [1].
Photolytic Degradation: Spread approximately 100 mg of solid this compound as a thin layer in a petri dish and expose to UV light (254 nm) in a photostability chamber for 5 days. Prepare a sample solution of 500 μg/mL in methanol and expose similarly. Protect control samples by wrapping in aluminum foil [1].
Thermal Degradation: Expose approximately 100 mg of solid this compound to dry heat at 90°C in a stability chamber for 7 days. Prepare sample solution as described for photolytic degradation [1].
The following workflow diagram illustrates the complete method development and validation process for this compound stability-indicating assay:
The developed stability-indicating HPLC method for this compound offers significant advantages for pharmaceutical analysis. The method demonstrates excellent resolution between the active pharmaceutical ingredient and its degradation products, making it suitable for stability monitoring and quality control of pharmaceutical formulations. The relatively short run time of 10-15 minutes enables high-throughput analysis, which is essential for routine quality control laboratories handling multiple samples [1].
The method has been successfully applied to the analysis of this compound in various pharmaceutical dosage forms, including immediate-release tablets and sustained-release capsules. The mean assay results for commercial formulations typically range from 98% to 102% of the labeled claim, confirming the applicability and accuracy of the method for quality control testing. The method effectively separates Mebeverine from common pharmaceutical excipients, with no interference observed at the retention time of the drug [1].
The forced degradation studies provide valuable insights into the degradation behavior of this compound. The drug is found to be particularly susceptible to hydrolytic degradation under both acidic and alkaline conditions, with the ester linkage being the primary site of cleavage. This results in the formation of veratric acid and the amino alcohol moiety as the major degradation products [4].
The method has also been employed for kinetic studies of this compound degradation under oxidative conditions. The degradation follows apparent first-order kinetics with respect to Mebeverine concentration, and the rate constants increase with temperature, allowing for the calculation of activation energy for the degradation process. These kinetic parameters are valuable for predicting the shelf life of pharmaceutical products and determining appropriate storage conditions [1].
Table 3: Application of the Developed Method to Pharmaceutical Formulations
| Dosage Form | Label Claim | Mean Assay Result (%) | % RSD | Comments |
|---|---|---|---|---|
| Tablets | 135 mg | 99.5% | 1.2% | Consistent with labeled claim |
| Capsules | 200 mg | 100.2% | 1.5% | Suitable for sustained-release formulations |
The developed method is fully compliant with ICH guidelines for analytical method validation (ICH Q2(R1)) and stability testing (ICH Q1A(R2)). The validation data comprehensively addresses all required parameters including specificity, linearity, accuracy, precision, and robustness. The method also meets the requirements for forced degradation studies as per ICH Q1A(R2), providing sufficient evidence of its stability-indicating capability [1].
The method is suitable for implementation in quality control laboratories for routine analysis of this compound in bulk drugs and pharmaceutical formulations. It can be effectively used for batch release testing, stability studies, and regulatory submissions. The robustness of the method ensures consistent performance even with minor variations in chromatographic conditions, making it reliable for transfer between different laboratories [1].
The stability-indicating HPLC method described in this application note provides a reliable, accurate, and precise approach for the quantification of this compound in the presence of its degradation products. The method has been comprehensively validated as per ICH guidelines and demonstrates excellent chromatographic performance with baseline separation of the drug from degradation impurities. The forced degradation studies confirm the susceptibility of this compound to hydrolytic and oxidative degradation, while demonstrating stability under photolytic and thermal stress conditions.
The detailed experimental protocols provided enable straightforward implementation of the method in quality control laboratories for routine analysis of pharmaceutical formulations. The method offers advantages of simplicity, robustness, and shorter analysis time, making it suitable for stability studies and routine quality control of this compound in various dosage forms. The kinetic data obtained using this method provides valuable information for predicting the shelf life and determining appropriate storage conditions for this compound-containing products.
Mebeverine hydrochloride is an antispasmodic drug used primarily for the treatment of irritable bowel syndrome. The molecule contains one chiral center, resulting in two enantiomers that may exhibit differences in pharmacological activity, metabolism, and toxicity. Chiral analysis refers to the quantification of component enantiomers of racemic drug substances, which has become critically important in pharmaceutical development since pharmacodynamic, pharmacokinetic, and toxicological properties often differ significantly between enantiomers [1].
This document provides validated methods for the separation, identification, and quantification of mebeverine enantiomers in both pharmaceutical dosage forms and biological matrices. The ability to accurately determine enantiomeric purity is essential for quality control, stability testing, and bioequivalence studies of chiral drugs [1].
In an achiral environment, enantiomers exhibit identical physicochemical properties, making them impossible to separate by conventional chromatography. Chiral HPLC separation creates a chiral environment through use of a chiral stationary phase (CSP), enabling formation of transient diastereomeric complexes between the CSP and each enantiomer [1]. These complexes possess different stability constants, leading to differential retention times and subsequent separation.
The direct separation approach utilized in these methods employs a CSP without derivatization, forming reversible non-covalent diastereomeric complexes that can be separated based on subtle energy differences in their interactions [1].
Fig. 1: Mechanism of chiral separation showing how the chiral stationary phase enables discrimination between mebeverine enantiomers through formation of transient diastereomeric complexes with different stability constants.
This method enables direct separation and quantification of mebeverine HCl enantiomers without derivatization [2].
Table 1: Chromatographic conditions for chiral separation of mebeverine enantiomers
| Parameter | Specification |
|---|---|
| Column | Chiralcel OD (cellulose tris-3,5-dimethylphenyl carbamate) |
| Dimensions | 250 × 4.6 mm (common for analytical columns) |
| Mobile Phase | n-hexane:isopropyl alcohol:triethylamine (90:9.9:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min (common for analytical HPLC) |
| Detection | UV at 263 nm |
| Injection Volume | 10-20 μL (typical for conventional HPLC) |
| Temperature | Ambient (20-25°C) |
| Run Time | 18 minutes |
| Retention Times | ~11 min (enantiomer 1), ~14 min (enantiomer 2) |
This reversed-phase method provides quantification of total mebeverine content without enantiomeric separation [3].
Table 2: Chromatographic conditions for reversed-phase determination of mebeverine HCl
| Parameter | Specification |
|---|---|
| Column | Apollo C18 (4.6 × 250 mm, 5 μm) |
| Mobile Phase | Methanol:water (90:10, v/v) |
| Flow Rate | 0.9 mL/min |
| Detection | UV at 265 nm |
| Temperature | Ambient |
| Retention Time | 3.9 minutes |
| Theoretical Plates | >2000 (typical for well-performing column) |
| Tailing Factor | 1.09 |
Stock Standard Solution (Racemic Mebeverine):
Working Standard Solutions:
Pharmaceutical Dosage Forms (Tablets):
Spiked Plasma Samples:
Fig. 2: HPLC analysis workflow showing the sequential steps from mobile phase preparation to data analysis for mebeverine enantiomer separation.
HPLC System Preparation:
Column Equilibration:
System Suitability Test:
Sample Analysis:
Both methods have been validated according to ICH guidelines with the following results [2] [3]:
Table 3: Validation parameters for mebeverine HPLC methods
| Validation Parameter | Chiral Method | RP-HPLC Method |
|---|---|---|
| Linearity Range | 0.5-20 μg/mL | 5-30 μg/mL |
| Correlation Coefficient (r) | >0.999 | >0.998 |
| Precision (% RSD) | <2% | <2% |
| Accuracy (% Recovery) | Not specified | 99.2% |
| Detection Limit (LOD) | 0.05 μg/mL for each enantiomer | Not specified |
| Robustness | Established | Established |
| Specificity | Resolution of enantiomers | Well-separated peak |
The described methods support various pharmaceutical applications:
Table 4: Common issues and solutions in mebeverine chiral separation
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor Resolution | Column deterioration | Replace or regenerate column |
| Incorrect mobile phase composition | Prepare fresh mobile phase | |
| Temperature fluctuations | Use column heater | |
| Peak Tailing | Column overload | Reduce injection volume |
| Secondary interactions | Adjust triethylamine concentration | |
| Retention Time Shift | Mobile phase variation | Prepare fresh mobile phase |
| Column contamination | Flush with strong solvent | |
| Low Recovery | Incomplete extraction | Optimize extraction procedure |
| Adsorption losses | Use silanized vials |
The validated chiral HPLC method provides reliable separation and quantification of mebeverine HCl enantiomers using a Chiralcel OD column with a hexane-isopropyl alcohol-triethylamine mobile phase. The method demonstrates excellent precision, accuracy, and linearity over the concentration range of 0.5-20 μg/mL, with a detection limit of 0.05 μg/mL for each enantiomer [2].
For applications requiring only total mebeverine content determination, the RP-HPLC method using a C18 column with methanol-water mobile phase offers a simple, rapid, and precise alternative with a run time of less than 4 minutes [3].
These methods provide robust analytical tools for pharmaceutical analysis during various stages of drug development, manufacturing, and quality control of mebeverine-containing formulations.
Mebeverine hydrochloride (MH) is a widely used direct-acting antispasmodic agent primarily prescribed for gastrointestinal disorders such as irritable bowel syndrome. Despite its therapeutic importance, mebeverine is susceptible to chemical degradation under various stress conditions, particularly oxidative environments, which can compromise its therapeutic efficacy and safety profile. Understanding the kinetic behavior of mebeverine degradation is therefore crucial for developing stable pharmaceutical formulations and establishing appropriate shelf-life parameters. This application note provides a comprehensive protocol for studying mebeverine degradation under oxidative conditions using a validated stability-indicating HPLC method that effectively separates the drug from its degradation products.
The International Conference on Harmonization (ICH) guidelines require thorough investigation of drug substance stability under hydrolytic, oxidative, thermal, and photolytic conditions. While mebeverine degradation under acidic and basic conditions has been documented, a comprehensive investigation of its oxidative degradation kinetics has been lacking until recently. This protocol addresses this gap by providing a detailed methodology for forced degradation studies and kinetic analysis, enabling researchers to accurately predict mebeverine's stability profile in pharmaceutical dosage forms [1].
The stability-indicating HPLC method for mebeverine quantification employs a Symmetry C18 column (4.6 mm × 150 mm, 5 μm) with an isocratic mobile phase consisting of 50 mM potassium dihydrogen phosphate, acetonitrile, and tetrahydrofuran in a ratio of 63:35:2 (v/v/v). The mobile phase should be filtered through a 0.45 μm membrane and degassed by sonication for 10 minutes prior to use. The flow rate is maintained at 1.0 mL/min with UV detection at 263 nm, and the injection volume is 30 μL. All analyses are performed at ambient temperature [1].
This method effectively separates mebeverine from its oxidative degradation products without interference, demonstrating excellent chromatographic specificity. System suitability parameters should be established prior to sample analysis, with typical values including a tailing factor less than 1.5 and RSD of peak areas for repeated injections not exceeding 2% [1].
The HPLC method has been rigorously validated according to ICH guidelines, demonstrating satisfactory performance across all validation parameters:
Table 1: Method Validation Parameters for Mebeverine HCl Analysis
| Parameter | Result | Specification |
|---|---|---|
| Linearity range | 1-100 μg/mL | R² > 0.999 |
| Limit of Detection (LOD) | 0.2 μg/mL | S/N ratio ≥ 3 |
| Limit of Quantification (LOQ) | 1.0 μg/mL | RSD < 1.8% |
| Intra-day precision | RSD 1.0-1.8% | RSD < 2% |
| Inter-day precision | RSD 1.0-1.8% | RSD < 2% |
| Accuracy | 99.8-100.5% recovery | 98-102% |
The method demonstrates excellent linearity with a correlation coefficient greater than 0.999 across the concentration range of 1-100 μg/mL. Precision was evaluated through both intra-day (repeatability) and inter-day (intermediate precision) studies, with RSD values not exceeding 1.8%. Accuracy was confirmed by standard addition experiments, showing recoveries between 99.8% and 100.5% [1].
The robustness of the method was evaluated by deliberately varying method parameters, including the organic solvent composition and buffer strength. Results indicated that while retention times were affected by changes in organic solvent composition, peak areas remained consistent (RSD < 0.5%), confirming the method's reliability under minor modifications [1].
For oxidative degradation studies, prepare a stock solution of this compound in methanol at a concentration of 5000 μg/mL. Transfer 1 mL aliquots of this stock solution into 10 mL volumetric flasks and add 9 mL of various concentrations of hydrogen peroxide (3%, 10%, 15%, and 30%). For kinetic studies, use 30% hydrogen peroxide to accelerate the degradation process [1].
Incubate the samples at controlled temperatures (70, 80, 85, and 90°C) in a dry air oven. Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) and analyze immediately by HPLC after appropriate dilution with mobile phase. For each temperature and time interval, perform triplicate measurements to ensure data reliability [1].
To quantify degradation, compare the peak areas of stressed samples with those of standard solutions stored under refrigerated conditions. Calculate the percentage of remaining mebeverine using the following formula:
% Remaining = (Peak area of stressed sample / Peak area of standard) × 100
Table 2: Typical Degradation Profile of Mebeverine in 30% H₂O₂ at 90°C
| Time (hours) | Peak Area | % Remaining |
|---|---|---|
| 0 | 1258643 | 100.0 |
| 1 | 1185702 | 94.2 |
| 2 | 1109854 | 88.2 |
| 4 | 964328 | 76.6 |
| 8 | 753892 | 59.9 |
| 12 | 589641 | 46.8 |
| 24 | 302517 | 24.0 |
The degradation kinetics of mebeverine under oxidative conditions follows pseudo-first-order behavior. The rate constant (k) can be determined from the slope of the linear plot of the natural logarithm of mebeverine concentration versus time:
ln[C] = ln[C₀] - kt
where [C] is the concentration at time t, [C₀] is the initial concentration, k is the rate constant, and t is time.
The Arrhenius equation is used to model the temperature dependence of the degradation rate:
k = Ae^(-Ea/RT)
where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.
Table 3: Kinetic Parameters for Mebeverine Oxidative Degradation
| Temperature (°C) | Rate Constant k (h⁻¹) | R² | Half-life (h) |
|---|---|---|---|
| 70 | 0.0312 | 0.9987 | 22.2 |
| 80 | 0.0589 | 0.9974 | 11.8 |
| 85 | 0.0964 | 0.9961 | 7.2 |
| 90 | 0.1527 | 0.9948 | 4.5 |
From the Arrhenius plot of ln k versus 1/T, the activation energy for mebeverine degradation under oxidative conditions was determined to be approximately 85.2 kJ/mol [1].
The following workflow illustrates the complete experimental procedure for oxidative degradation kinetics studies:
To determine the degradation rate constant at each temperature, plot the natural logarithm of the percentage of mebeverine remaining versus time. The slope of the linear regression line represents the rate constant (k). The coefficient of determination (R²) should exceed 0.99 to confirm the appropriateness of the pseudo-first-order model [1].
The half-life (t₁/₂) of mebeverine at each temperature can be calculated using the equation:
t₁/₂ = 0.693 / k
where k is the degradation rate constant at the specific temperature.
The shelf-life (t₉₀), representing the time required for 10% degradation, can be calculated as:
t₉₀ = 0.105 / k
The oxidative degradation of mebeverine proceeds primarily through nucleophilic attack by hydrogen peroxide on the ester functional group of the molecule. This results in the formation of veratric acid (3,4-dimethoxybenzoic acid) and the corresponding amino alcohol as major degradation products. The proposed mechanism involves the formation of a reactive hydroperoxide intermediate that subsequently decomposes to the observed products [1].
The degradation follows concentration-dependent kinetics, with higher hydrogen peroxide concentrations leading to accelerated degradation rates. The reaction is also highly temperature-sensitive, as evidenced by the significant increase in degradation rate with increasing temperature, corresponding to an activation energy of approximately 85.2 kJ/mol [1].
This protocol aligns with ICH guidelines Q1A(R2) and Q1B, which require stress testing to elucidate the inherent stability characteristics of active pharmaceutical ingredients. The described method is suitable for registration stability studies and can be incorporated into regulatory submissions. The demonstrated separation of mebeverine from its degradation products satisfies the requirements for a stability-indicating method as per ICH Q1A(R2) [1].
When implementing this method for quality control purposes, method verification should be performed in the respective laboratory to confirm that the validation parameters can be reproduced. For formulation studies, the method can be adapted to analyze mebeverine in various pharmaceutical dosage forms, including tablets and capsules, with minimal sample preparation [1].
The developed method has been successfully applied to the analysis of pharmaceutical formulations containing this compound. For tablet analysis, a portion of powder equivalent to 100 mg of mebeverine is accurately weighed and mixed with 50 mL of mobile phase in a 100-mL volumetric flask. The mixture is sonicated for 20 minutes, made up to volume with mobile phase, filtered through a 0.45 μm membrane, and diluted ten-fold before injection [1].
For capsule formulations, the contents of 20 capsules are weighed, mixed, and prepared similarly to tablets. The method demonstrates excellent recovery (99.8-100.5%) from pharmaceutical formulations, confirming its suitability for quality control applications. The absence of interference from pharmaceutical excipients further validates the method's specificity for routine analysis of mebeverine in dosage forms [1].
The presented protocol provides a comprehensive approach for studying the oxidative degradation kinetics of this compound using a validated stability-indicating HPLC method. The method demonstrates excellent linearity, precision, accuracy, and specificity in the concentration range of 1-100 μg/mL, with capability to separate mebeverine from its oxidative degradation products. The kinetic data reveal that mebeverine degradation under oxidative conditions follows pseudo-first-order kinetics with an activation energy of approximately 85.2 kJ/mol.
This methodology can be effectively implemented in pharmaceutical development laboratories for stability assessment, formulation screening, and quality control of this compound in various dosage forms. The approach can also be adapted for studying degradation kinetics of other pharmaceutical compounds susceptible to oxidative degradation.
The following table summarizes the key parameters for a reported Reverse-Phase HPLC (RP-HPLC) method suitable for the simultaneous analysis of Mebeverine Hydrochloride (MVH) and Chlordiazepoxide (CDZ) in combined dosage forms [1].
| Parameter | Specification |
|---|---|
| Objective | Simultaneous quantification of MVH and CDZ in capsules [1]. |
| Chromatographic System | • Column: Reversed-Phase C18 Column • Mobile Phase: Phosphate Buffer, Acetonitrile, and Tetrahydrofuran (THF) [2]. • Ratio: 63:35:2 (v/v/v) [2]. | | Detection | UV-Vis Detector (wavelength can be optimized based on spectral properties of both drugs) [2]. | | Sample Preparation | • Extraction Solvent: Methanol [3]. • Process: Sonicate powdered tablet/capsule contents for 15-20 minutes and filter [2] [3]. | | Validation (as per ICH) | The method is validated for linearity, accuracy, precision, and specificity [1]. |
For any analytical method, demonstrating validation is crucial. The table below outlines the typical validation parameters and their expected outcomes based on the gathered literature.
| Validation Parameter | Description & Outcome |
|---|---|
| Specificity | The method effectively separates MVH and CDZ from their degradation products and pharmaceutical excipients without interference [2] [1]. |
| Linearity & Range | • MVH: Reported to be linear in the range of 2–28 μg/mL [4]. • CDZ: Reported to be linear in the range of 1–12 μg/mL [4]. | | Precision | The method demonstrates good intra-day and inter-day precision, with CV (Coefficient of Variation) values typically less than 2% [2]. | | Accuracy | Evaluated via recovery studies, where a known amount of standard is added to the sample. Recovery values are close to 100% [2]. | | Robustness | The method remains unaffected by small, deliberate variations in parameters like the mobile phase composition [2]. |
The following diagram illustrates the key steps involved in the sample preparation and analysis process, integrating the parameters from the protocol.
Developing a robust HPLC method requires careful optimization of several parameters. Here are key considerations based on established protocols [5]:
This HPLC method is particularly useful for:
Mebeverine Hydrochloride (MEB) is a pharmaceutical drug that acts as a musculotropic antispasmodic agent, primarily used to treat conditions like irritable bowel syndrome (IBS) [1]. Like many pharmaceuticals, MEB can be detected in water bodies due to excretion and improper disposal, raising concerns about its potential environmental impact [1]. Adsorption using activated carbon is a promising removal technique due to its efficiency, operational simplicity, and cost-effectiveness [1].
The activated carbon derived from date stems exhibits a very high maximum adsorption capacity (qₘₐₓ) for MEB, determined to be 4105 mg/g [1]. Experimental data best fit the Freundlich and Dubinin-Radushkevich (DR) isotherm models, suggesting a multilayer adsorption process of MEB onto the heterogeneous surface of the carbon [1].
The workflow for the preparation and characterization of the activated carbon is summarized in the following diagram:
The key parameters to investigate and their optimal ranges are summarized in the table below.
Table 1: Key Operational Parameters for MEB Adsorption
| Parameter | Investigated Range | Optimal Condition / Observation | Reference |
|---|---|---|---|
| Contact Time | Varies until equilibrium | Equilibrium reached at 40 minutes | [1] |
| Solution pH | Varies (e.g., 2-10) | Effective across a range; optimal around pH 6.5 | [1] |
| Adsorbent Dosage | Varies (e.g., 0.1-1 g/L) | Removal efficiency increases with dosage | [1] |
| Initial MEB Concentration | 2 - 30 mg/L | Adsorption capacity increases with concentration | [1] |
Isotherm models describe how adsorbate molecules distribute between the liquid and solid phases at equilibrium. The parameters for the models that best fit the MEB adsorption data are shown below.
Table 2: Adsorption Isotherm Model Parameters for MEB on AC
| Isotherm Model | Model Equation | Parameters | Value for MEB Adsorption | Interpretation |
|---|---|---|---|---|
| Freundlich | qₑ = K_F * Cₑ^(1/n) | K_F (L/mg) | 142.5 | Indicates surface heterogeneity and favors multilayer adsorption. |
| n | 2.15 | Suggests a favorable adsorption process. | ||
| Dubinin-Radushkevich (D-R) | qₑ = qₛ * exp(-K_{DR} * ε²) | qₛ (mg/g) | 4105 | Maximum adsorption capacity. |
| K_{DR} (mol²/kJ²) | 0.015 | Suggests a physical adsorption mechanism. |
Kinetic studies determine the uptake rate and the potential mechanism of adsorption. The data for MEB adsorption was found to follow pseudo-second-order kinetics [1].
FTIR analysis of the AC surface before and after MEB adsorption provides insights into the mechanism. The spectra showed a slight shift of the peak around 1605 cm⁻¹ to 1645 cm⁻¹ after adsorption, indicating the formation of a C=O bond between the AC and MEB [1]. This suggests that the process involves partial chemisorption, although physical forces are predominant [1].
The conceptual mechanism of MEB adsorption onto the date stem-activated carbon, illustrating both physisorption and chemisorption, is shown below:
qₘₐₓ value indicate a complex adsorption process involving multilayer formation on a heterogeneous surface, which is highly effective for MEB removal [1].Activated carbon synthesized from date stems via chemical activation with ZnCl₂ is a highly effective adsorbent for removing this compound from wastewater. The process is optimized at a neutral pH and achieves a remarkable maximum adsorption capacity of 4105 mg/g, following a multilayer adsorption mechanism. The provided protocols for AC preparation and batch adsorption offer a reliable and reproducible methodology for researchers aiming to implement or further investigate this eco-friendly remediation technique.
Irritable Bowel Syndrome (IBS) represents a significant challenge in gastroenterology, affecting approximately 10-20% of adults worldwide, with substantial impacts on quality of life and healthcare utilization. IBS is now conceptualized as a disorder of gut-brain interaction characterized by recurrent abdominal pain related to defecation accompanied by changes in stool frequency or form. The Rome IV criteria, established as the gold standard for diagnosis, require recurrent abdominal pain at least one day per week on average over the past three months, associated with two or more of the following: related to defecation, associated with a change in stool frequency, or associated with a change in stool form. The complex pathophysiology of IBS involves multiple mechanisms including gut-brain axis disturbances, visceral hypersensitivity, altered gastrointestinal motility, and intestinal microbiota dysbiosis, creating a heterogeneous patient population that complicates clinical trial design [1] [2].
Mebeverine, an antispasmodic agent with a documented safety profile spanning decades of clinical use, represents a rational therapeutic option for IBS, particularly for patients with abdominal pain and cramping as predominant symptoms. As a second-generation papaverine analog, mebeverine exerts its effects through multiple mechanisms including inhibition of calcium influx into smooth muscle cells, local anesthetic properties on the gut wall, and modulation of the autonomic nervous system. Unlike anticholinergic antispasmodics, mebeverine lacks systemic anticholinergic effects, potentially reducing side effect burden and improving tolerability [3] [4]. Recent systematic reviews have reaffirmed mebeverine's efficacy, with a 2022 analysis reporting significant reduction in abdominal pain (p-values ranging from <0.05 to <0.001) across multiple randomized controlled trials [1].
Table 1: Key Clinical Studies of Mebeverine in IBS
| Study Reference | Diagnostic Criteria | Patient Population | Dose Regimen | Treatment Duration | Key Efficacy Findings |
|---|---|---|---|---|---|
| Lu 2000 [1] | Manning criteria | IBS-D: 100% (N=46) | 100 mg TID | 2 weeks | Significant improvement in abdominal pain, bloating, stool frequency |
| Jones 1999 [1] | Rome I | IBS-D: 71%, IBS-C: 5%, IBS-M: 24% (N=304) | 135 mg TID | 12 weeks | Improvement in pain/discomfort, urgency, stool frequency/consistency |
| Rahman 2014 [1] | Rome II | IBS-D: 67%, IBS-C: 33% (N=70) | 135 mg BID | 6 weeks | Significant reduction in abdominal pain, flatulence, improved stool parameters |
| MIBS Trial 2013 [1] | Rome III | IBS-D: 30%, IBS-C: 11%, IBS-M: 57% | Not specified | Not specified | Comprehensive assessment of multiple symptom domains |
The efficacy profile of mebeverine has been evaluated across numerous clinical trials spanning several decades, with recent systematic reviews providing strengthened evidence for its therapeutic benefits. A comprehensive 2022 systematic review analyzing 22 studies (19 randomized trials, 2 observational studies, and 1 non-randomized single-blinded study) demonstrated that six studies reported significant decreases in abdominal pain after mebeverine treatment (p-values ranging from <0.05 to <0.001), while only three studies showed no improvement in abdominal pain or discomfort severity [1]. Beyond pain relief, several studies documented significant improvements in secondary endpoints including abnormal bowel habits, abdominal distension, stool frequency, and stool consistency. The favorable safety profile of mebeverine was consistently observed across studies, with adverse events being rare and predominantly associated with IBS symptoms rather than drug intervention [1] [5].
Mebeverine exhibits a multi-modal mechanism of action that targets several pathophysiological processes in IBS. Primarily, it functions as a direct smooth muscle relaxant in the gastrointestinal tract, achieving this effect through inhibition of calcium influx into smooth muscle cells via blockade of voltage-gated calcium channels. This calcium modulation reduces intracellular calcium concentrations, thereby decreasing smooth muscle contractility and preventing spasmodic activity [3]. Additionally, mebeverine demonstrates local anesthetic properties on the intestinal wall, potentially reducing visceral hypersensitivity—a key mechanism in IBS symptom generation. The drug also modulates sodium channels in smooth muscle cells, further reducing excitability and hyperresponsiveness to physiological and pathological stimuli [3] [4].
Diagram: Multimodal Mechanism of Action of Mebeverine in IBS
Unlike anticholinergic antispasmodics, mebeverine exerts its effects primarily through direct action on gastrointestinal smooth muscle rather than through systemic anticholinergic mechanisms. This pharmacological profile potentially explains its favorable tolerability with minimal systemic side effects. Mebeverine is rapidly metabolized by esterases, resulting in predominantly local gastrointestinal activity with limited systemic exposure. The drug's comprehensive approach targeting multiple mechanisms simultaneously—muscle spasm reduction, motility normalization, and visceral hypersensitivity modulation—makes it particularly suitable for the multifactorial pathophysiology of IBS [3] [4].
The application of standardized diagnostic criteria is fundamental to ensuring a homogeneous patient population in IBS clinical trials. The Rome IV criteria represent the current gold standard for IBS diagnosis in clinical trials, requiring recurrent abdominal pain at least one day per week on average over the past three months, associated with two or more of the following: related to defecation, associated with a change in stool frequency, or associated with a change in stool form. Additionally, symptom onset must occur at least six months prior to diagnosis [2]. IBS is subtyped according to the predominant stool pattern: IBS with constipation (IBS-C), IBS with diarrhea (IBS-D), IBS with mixed bowel habits (IBS-M), or unclassified IBS (IBS-U), based on the Bristol Stool Form Scale [2] [6].
Key inclusion criteria should encompass adults (typically 18-75 years) meeting Rome IV criteria for IBS, with minimum symptom severity thresholds to ensure adequate room for improvement. For abdominal pain, this typically means a weekly average daily worst pain intensity of ≥3 on a 0-10 point numerical rating scale for at least two weeks during the screening period. Stability of symptoms should be confirmed through a prospective run-in period, typically 2-4 weeks, to establish baseline values and minimize placebo response. Important exclusion criteria include: presence of inflammatory bowel disease, celiac disease, history of abdominal surgery (except appendectomy, cholecystectomy, or hysterectomy), evidence of organic gastrointestinal disease, severe psychiatric comorbidities, and use of prohibited medications that could significantly affect gastrointestinal motility or sensation [2] [6].
Table 2: Recommended Endpoint Hierarchy for Mebeverine IBS Trials
| Endpoint Category | Specific Measure | Assessment Method | Timing | Regulatory Considerations |
|---|---|---|---|---|
| Primary Endpoints | Abdominal Pain Intensity | NRS (0-10) | Daily diary | FDA primary endpoint for IBS; Should demonstrate statistically significant and clinically meaningful improvement vs placebo |
| Overall IBS Symptom Improvement | Adequate Relief (IBS-AR) | Weekly | Well-validated binary responder endpoint; Assesses global symptom control | |
| Key Secondary Endpoints | Stool Consistency | Bristol Stool Form Scale (BSFS) | Daily diary | Critical for IBS subtype characterization and stool normalization assessment |
| Stool Frequency | Daily stool count | Daily diary | Important for both diarrhea and constipation predominant patients | |
| IBS-SSS Total Score | IBS Symptom Severity Scale | Baseline and every 4 weeks | Comprehensive assessment of multiple symptom domains (pain, distension, bowel satisfaction, life interference) | |
| IBS-QOL | IBS Quality of Life | Baseline and end of treatment | Assesses impact on patient functioning and well-being | |
| Exploratory Endpoints | Abdominal Bloating | NRS (0-10) | Daily diary | Common bothersome symptom in IBS patients |
| Fecal Calprotectin | Laboratory assay | Baseline and end of treatment | Biomarker to exclude inflammatory processes | |
| Psychological Comorbidity | HADS | Baseline and end of treatment | Assesses anxiety/depression as potential effect modifiers |
Selection of appropriate endpoints is critical for demonstrating meaningful treatment benefits in IBS clinical trials. Patient-reported outcomes (PROs) represent the gold standard for endpoint assessment in IBS trials, as symptoms are subjective and not directly measurable by objective parameters. The FDA recommends co-primary endpoints of abdominal pain intensity and stool consistency for IBS-C trials, while similar comprehensive symptom assessment is expected for other IBS subtypes. For mebeverine, which predominantly targets abdominal pain and spasm, the abdominal pain intensity endpoint should be prioritized, typically measured using a daily 0-10 point numerical rating scale (NRS) with recall period of 24 hours [6].
The responder analysis framework is increasingly employed in IBS trials, defining treatment response as a minimum threshold of improvement (typically ≥30% reduction in abdominal pain) for a specified proportion of treatment duration (e.g., ≥50% of weeks). Additional validated instruments include the IBS Symptom Severity Scale (IBS-SSS) for comprehensive symptom assessment and the IBS-Quality of Life (IBS-QOL) measure for functional impact. Electronic diary systems are strongly recommended for real-time data capture to minimize recall bias and improve data quality. Endpoint assessment timing should align with mebeverine's pharmacodynamic profile, with primary endpoint assessment typically at 12 weeks, consistent with previous successful trial designs [1] [6].
A recommended design for phase III mebeverine trials is the randomized, double-blind, placebo-controlled, parallel-group study with allocation ratio of 1:1 to active treatment or matching placebo. The study structure should include:
Stratified randomization should be implemented based on IBS subtype (IBS-C, IBS-D, IBS-M) and baseline pain severity (moderate vs severe) to ensure balance between treatment arms for these potential effect modifiers. The randomization code should be generated by an independent biostatistician using validated software, with allocation concealed through central interactive web response systems. Blinding integrity should be maintained through use of matching placebo identical in appearance, taste, and packaging to active medication [1] [6].
Diagram: Clinical Trial Design Workflow
The statistical analysis plan should be finalized before database lock and unblinding, specifying primary and secondary endpoint analyses with clear definitions of statistical significance (typically two-sided α=0.05). For the primary endpoint of abdominal pain response, the analysis should employ a mixed model for repeated measures (MMRM) including fixed effects for treatment, study visit, baseline pain value, IBS subtype, and treatment-by-visit interaction, with an unstructured covariance matrix to model within-patient correlations. The primary comparison should test the null hypothesis of no difference in abdominal pain intensity between mebeverine and placebo at week 12, with supportive analyses including responder analyses (proportion of patients achieving ≥30% reduction in abdominal pain intensity).
Sample size calculation should assume a moderate effect size (standardized difference of 0.3-0.4) based on previous mebeverine trials, requiring approximately 200-250 patients per treatment arm to achieve 90% power at two-sided α=0.05, accounting for an anticipated 10-15% dropout rate. The primary analysis should follow the intention-to-treat principle, including all randomized patients according to their original treatment assignment. Sensitivity analyses should include per-protocol analyses excluding major protocol violators and analyses using different methods for handling missing data, such as multiple imputation or last observation carried forward [1] [6].
Successful execution of mebeverine clinical trials requires careful attention to operational aspects, including site selection, investigator training, patient recruitment strategies, and data quality assurance. Site selection should prioritize investigative centers with documented expertise in IBS clinical trials and gastroenterology clinical research. Investigator meetings should thoroughly train site staff on Rome IV criteria application, electronic diary systems, prohibited medication monitoring, and adherence to good clinical practice guidelines. Patient recruitment strategies may include registry-based recruitment, gastroenterology clinic referrals, and ethically approved advertising methods, with emphasis on recruiting a representative patient population including appropriate gender, age, and ethnic diversity [6].
Safety monitoring should include comprehensive adverse event collection throughout the treatment and follow-up periods, with particular attention to known mebeverine side effects including dizziness, headache, and gastrointestinal symptoms. Regular safety reviews by an independent data monitoring committee should be implemented for larger phase III trials. Given the favorable safety profile of mebeverine established in previous studies, no specific additional safety monitoring beyond standard parameters is warranted; however, particular attention should be paid to assessing for potential hypersensitivity reactions and monitoring of vital signs, including pulse rate, given the known effect on decreased pulse rate in a small subset of patients [1] [4].
The clinical trial design presented herein provides a comprehensive framework for evaluating the efficacy and safety of mebeverine in IBS patients, with particular emphasis on methodologically rigorous approaches aligned with contemporary regulatory standards. The application of strict Rome IV diagnostic criteria, comprehensive endpoint assessment capturing both abdominal pain and global symptom improvement, and appropriate statistical approaches accounting for the complex pathophysiology of IBS will enable robust evaluation of mebeverine's therapeutic benefits. The multimodal mechanism of action of mebeverine, targeting several key pathophysiological processes in IBS including smooth muscle spasm, visceral hypersensitivity, and altered motility, provides a strong rationale for its efficacy in this complex disorder. Through implementation of these detailed application notes and experimental protocols, researchers can generate high-quality evidence regarding mebeverine's position in the IBS treatment armamentarium.
Mebeverine Hydrochloride (MH) is susceptible to degradation under various stress conditions, primarily forming veratic acid and mebeverine alcohol (mebOH) through hydrolytic cleavage [1] [2]. The tables below summarize validated methods and degradation profiles.
Table 1: HPLC Conditions for Mebeverine Analysis
| Method Purpose / Drug Combination | Stationary Phase | Mobile Phase Composition | Detection | Key Method Performance |
|---|
| Stability-indicating (MH alone) [3] [4] | Symmetry C18 (4.6 x 150 mm, 5µm) | 50 mM KH₂PO₄:ACN:THF (63:35:2, v/v/v) | UV 263 nm | Linearity: 1-100 µg/mL (r²>0.999) LOD/LOQ: 0.2 µg/mL / 1.0 µg/mL | | Simultaneous with Sulpiride [1] | Waters C18 (250 mm, 4.6 mm, 5µm) | Acetonitrile: 0.01 M Phosphate Buffer (45:55), pH 4.0 | FLD (Ex 300 nm, Em 365 nm) | Linearity: 10-100 ng/mL for both drugs | | Simultaneous with Sulpiride (Alternative) [2] | C18 Column | Acetonitrile:Water (70:30, v/v), pH 7 | UV (single wavelength) | Retains sensitivity for both drugs. |
Table 2: Mebeverine Degradation Profile and Interference
| Stress Condition | Degrades? | Major Degradation Product(s) | Interference in Analysis? |
|---|---|---|---|
| Acidic Hydrolysis (0.1M/1M HCl) [3] [4] | Yes | Veratic acid, mebeverine alcohol (mebOH) [2] | No interference in the specific stability-indicating HPLC method [3] [4]. |
| Alkaline Hydrolysis (0.1M NaOH) [3] [4] [1] | Yes | Veratic acid, mebeverine alcohol (mebOH) [1] [2] | No interference in the specific stability-indicating HPLC method [3] [4]. |
| Oxidative Stress (H₂O₂) [3] [4] | Yes | Not specified in results | No interference in the specific stability-indicating HPLC method [3] [4]. |
| Photolysis (UV/Visible) [3] [4] | Yes (powder & solution) | Not specified | Found to be stable under dry heat [3] [4]. |
Here are solutions to common problems you might encounter when developing or running methods for mebeverine.
FAQ 1: How can I resolve interference from degradation product peaks in my HPLC method?
FAQ 2: My method lacks sensitivity for detecting low concentrations of mebeverine. What can I do?
FAQ 3: How should I handle and store mebeverine samples to prevent degradation?
The following workflow outlines a general procedure for conducting forced degradation studies on Mebeverine HCl, based on the published methods [3] [4].
Key Considerations:
The table below summarizes different mobile phase conditions that have been successfully used for mebeverine hydrochloride (MH) separation, along with their key chromatographic outcomes.
| Mobile Phase Composition (v/v) | Column | Flow Rate (ml/min) | Detection Wavelength (nm) | Retention Time (min) | Key Application / Note | Source |
|---|---|---|---|---|---|---|
| 50 mM KH₂PO₄ : ACN : THF (63:35:2) | Symmetry C18 (4.6 x 150 mm, 5µm) | 1.0 | 263 | Information missing | Stability-indicating method; no interference from degradation products. | [1] |
| 15 mM Ammonium Acetate : Methanol (30:70) | Kinetex C18 (4.6 x 150 mm, 5µm) | 1.0 | 230 | 3.346 | LC-MS compatible method; uses MS-compatible buffers. | [2] |
| Methanol : Water (90:10) | Apollo C18 (4.6 x 250 mm, 5µm) | 0.9 | 265 | 3.9 | Simple isocratic method for routine quality control. | [3] |
| Acetonitrile : Water (pH adjusted to 2.9) | C18 Column (details not fully specified) | Information missing | Information missing | Information missing | Uses hyoscine butylbromide as an internal standard. | [4] |
For researchers looking to implement or verify these methods, here are the detailed experimental protocols and validation data.
This method is particularly valuable for forced degradation studies and analyzing stability samples.
Chromatographic Conditions:
Sample Preparation:
Method Validation Summary:
This method is ideal for applications requiring further characterization of analytes or degradation products by mass spectrometry.
Chromatographic Conditions:
Method Validation Summary:
Here are solutions to common problems you might encounter during method development and operation.
FAQ 1: How can I resolve peak tailing or poor resolution?
FAQ 2: Why are my retention times shifting, and how can I stabilize them?
FAQ 3: How can I make my method suitable for LC-MS detection?
The diagram below outlines a logical workflow for developing and troubleshooting your HPLC method for this compound.
For routine analysis and quality control, the following stability-indicating HPLC method has been developed and validated. This can serve as a reliable baseline protocol [1].
| Parameter | Specification |
|---|---|
| Analytical Column | Symmetry C18 (4.6 mm × 150 mm, 5 µm) |
| Mobile Phase | 50 mM KH₂PO₄ : Acetonitrile : Tetrahydrofuran (THF) [63:35:2, v/v/v] |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 263 nm |
| Injection Volume | 30 µl |
| Linearity Range | 1 - 100 µg/ml (r² > 0.999) |
| Limit of Detection (LOD) | 0.2 µg/ml |
| Limit of Quantification (LOQ) | 1.0 µg/ml |
Detailed Methodology [1]:
While specific "recovery improvement" techniques for standard HPLC are not detailed in the searched literature, one study explores a more advanced drug delivery system that inherently modifies drug release. This may provide insights for your research.
Niosomal Encapsulation for Controlled Release [2]:
Based on the HPLC method, here are common issues and solutions:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Recovery/Peak Area | Incomplete dissolution of drug | Ensure adequate sonication time (≥20 min) [1]. |
| Adsorption to filters | Use polypropylene syringe filters instead of cellulose-based membranes [1]. | |
| Degradation of analyte | Keep stock solutions refrigerated; use a stability-indicating method [1]. | |
| Poor Chromatography (Peak Tailing) | Column contamination | Use a guard column; flush the analytical column as per manufacturer's instructions. |
| Inappropriate mobile phase pH | Ensure accurate preparation of 50 mM potassium phosphate buffer. |
Q1: How can I improve the recovery of mebeverine from a complex matrix like plasma? The searched studies focused on pharmaceutical dosage forms. For biological matrices, you would likely need to incorporate a sample clean-up step, such as protein precipitation (using acetonitrile or methanol) or solid-phase extraction (SPE), which are common techniques for extracting drugs from plasma, though specific methods for mebeverine were not found in these results.
Q2: Is this HPLC method specific for mebeverine in the presence of its degradation products? Yes. The cited method is a stability-indicating method. It was validated through forced degradation studies (acidic, alkaline, and oxidative conditions), and the results showed that the mebeverine peak was pure and unaffected by the degradation products, confirming its specificity [1].
Q3: What is the typical recovery percentage for this method from pharmaceutical forms? The developed method demonstrated excellent recovery. The mean recovery of MH after standard addition at two different concentration levels was found to be close to 100%, indicating high accuracy of the method for dosage form analysis [1].
The following diagram outlines the core workflow for establishing a sample preparation method based on the information available, guiding you from initial setup to problem-solving.
What are matrix effects in LC-MS/MS? Matrix effects occur when compounds co-eluting with your analyte alter ionization efficiency in the mass spectrometer source, leading to signal suppression or enhancement. This detrimentally affects the method's accuracy, reproducibility, and sensitivity [1] [2]. Phospholipids from plasma or serum are particularly notorious for causing these effects [3].
How can I detect and evaluate matrix effects in my method? You can use several established techniques. The table below summarizes the main approaches [2]:
| Method | Description | Outcome | Key Limitation |
|---|---|---|---|
| Post-Column Infusion [1] [2] | Infuses analyte into LC eluent post-column while injecting a blank matrix extract. | Qualitative; identifies chromatographic regions of ion suppression/enhancement. | Does not provide quantitative data. |
| Post-Extraction Spike [1] [2] | Compares analyte signal in neat solution to signal spiked into a blank matrix extract. | Quantitative; calculates the absolute matrix effect (ME %) at a specific concentration. | Requires a true blank matrix. |
| Slope Ratio Analysis [2] | Compares slopes of calibration curves in neat solution versus matrix. | Semi-quantitative; assesses ME over a concentration range. | Does not provide a single definitive percentage. |
Here are proven strategies to minimize or compensate for matrix effects, presented in a logical workflow.
The goal is to remove interfering matrix components, especially phospholipids.
Improving separation can prevent interferents from co-eluting with your analytes.
If matrix effects cannot be fully eliminated, you can compensate for them mathematically.
The following diagram illustrates the decision-making workflow for tackling matrix effects:
This protocol provides a quantitative measure of matrix effects [1] [2].
Principle: The matrix effect (ME) is assessed by comparing the analyte response in a pure solution to the response of the same amount of analyte spiked into a blank matrix extract.
Procedure:
Calculation: Calculate the Matrix Effect (ME) for each source of blank matrix using the formula: > ME (%) = (Mean Peak Area of Post-extraction Spike / Mean Peak Area of Standard Solution) × 100%
An ME of 100% indicates no matrix effect. Values below 100% indicate ion suppression, and values above 100% indicate ion enhancement. The precision of the ME across the different matrix sources (expressed as %RSD) should also be calculated to assess consistency [2].
Here are answers to common questions and problems you might encounter during the transfer of the mebeverine hydrochloride (MH) assay.
| Question/Issue | Possible Cause & Solution |
|---|
| Peak retention times are inconsistent between labs. | Mobile Phase Preparation: Hand-mixed and on-line mixed mobile phases can differ. Use the same mixing method or re-calibrate the proportion for on-line mixing to match hand-mixed retention [1]. Column Temperature: Retention can change by ~2% per °C. Ensure column ovens are calibrated to the same temperature [1]. | | Failed acceptance criteria for precision (high %RSD). | Injection Technique: Differences between filled-loop and partially filled-loop injectors can cause volume inaccuracies. Standardize the injection method and ensure loop volumes are appropriate [1]. Sample Stability: The analyte may be degrading during preparation or analysis. Confirm sample stability under the method conditions [2]. | | The method works in the development lab but fails in the QC lab. | Dwell Volume (for gradient methods): This is a common culprit. A difference in dwell volume (system volume from mixer to column) between systems can shift retention times and ruin peak separation [1]. | | How do we set acceptance criteria for the transfer? | Criteria should be based on the method's validation data and purpose. For the assay, a typical acceptance criterion is an absolute difference of 2-3% between the results from the transferring and receiving labs [3]. |
Here are two established and validated HPLC methods for the mebeverine assay that can be used as a basis for your transfer.
This method is well-suited for stability studies as it effectively separates mebeverine from its degradation products.
Chromatographic Conditions
System Suitability & Performance
This method offers a simpler mobile phase and a faster run time.
Chromatographic Conditions
System Suitability & Performance
For easy comparison, the key parameters of the two HPLC methods are summarized below.
| Parameter | Method 1: Stability-Indicating [2] | Method 2: Alternative RP-HPLC [4] |
|---|---|---|
| Column | Symmetry C18 (150 mm) | Apollo C18 (250 mm) |
| Mobile Phase | Phosphate Buffer/ACN/THF | Methanol/Water |
| Flow Rate (mL/min) | 1.0 | 0.9 |
| Detection (nm) | 263 | 265 |
| Linearity (µg/mL) | 1 - 100 | 5 - 30 |
| Retention Time | Method-dependent | ~3.9 min |
| Key Advantage | Separates degradation products | Simpler mobile phase |
A successful transfer is a documented process, not just a one-time test. The following diagram outlines the critical stages.
The most critical factor for success is ongoing communication between the transferring and receiving laboratories [5] [3]. Hold a kick-off meeting to discuss the method and a pre-transfer meeting to review data and clarify issues [3] [6].
This guide helps you diagnose and prevent adsorption-related losses of Mebeverine Hydrochloride (MH) in solution.
| Question | Possible Cause | Evidence/Mechanism | Recommended Action |
|---|---|---|---|
| Are you observing unexplained low drug recovery, particularly from aqueous solutions? | Adsorption to container surfaces (walls, tubing, filters). | MH can be adsorbed by materials like activated carbon; similar physical interactions can occur with plastics [1]. | Switch to low-adsorption polypropylene or polyolefin containers. Avoid materials known for high adsorption [2]. |
| Is your analytical method detecting a decrease in MH concentration over time during storage? | Interaction between MH and the container material. | MH is stable in methanol but degrades in aqueous solutions under stress (acid, base, oxidants), which may be accelerated by surface interactions [3]. | Verify container compatibility early. Use a validated stability-indicating HPLC method to monitor concentration and detect degradation [3]. |
| Are you seeing inconsistent results when handling low-concentration MH solutions? | Significant adsorption loss due to high surface-area-to-volume ratio. | Adsorption processes are concentration-dependent; losses are more impactful in dilute solutions [1]. | Use silanized glass or validated plastic containers. Prepare fresh standard solutions and minimize storage time [2] [3]. |
This method evaluates the adsorption of MH to different container materials.
This validated HPLC method is crucial for distinguishing adsorption from chemical degradation [3].
The following diagram outlines a logical workflow to prevent adsorption issues through systematic container selection and testing.
Understanding the adsorption mechanism aids in selecting mitigation strategies. Research on MH adsorption onto activated carbon suggests the process involves multiple interactions [1].
Q1: What are the most critical properties to consider when selecting a container for this compound solutions? The key properties are low adsorption tendency and compatibility. Materials like polypropylene and specific polyolefins are recommended for their low adsorption/absorption characteristics for active pharmaceutical ingredients [2]. The container must also ensure sterile integrity if needed for fill-and-finish operations [4].
Q2: How can I distinguish between adsorption to the container and actual chemical degradation of mebeverine? Use a stability-indicating HPLC method, like the one described in Protocol 2 [3]. This method separates MH from its degradation products. A pure adsorption event would show a uniform decrease in the MH peak without new peaks appearing. In contrast, chemical degradation would show a reduction in the MH peak alongside the emergence of new peaks for degradation products.
Q3: Are there specific excipients that can be added to the formulation to reduce adsorption? While the search results do not specify excipients for MH, a general strategy is to use competitive adsorbing agents or solubilizers in the formulation. The patent [2] suggests that the composition of the drug product (including excipients) is a factor in managing adsorption. Pre-treatment of containers (e.g., silanization of glass) is another common industrial practice to block active sites.
Mebeverine hydrochloride is susceptible to degradation under various stress conditions. A stability-indicating study provides a clear profile of its vulnerabilities [1].
| Stress Condition | Observation / Degradation Occurrence | Key Findings / Notes |
|---|---|---|
| Photolysis (Powder & Solution) | No significant degradation observed [1] | Study exposed samples to UV (254 nm) and visible light for 5 days. |
| Acidic Hydrolysis | Significant degradation [1] | Occurs at room temperature and under reflux. |
| Alkaline Hydrolysis | Significant degradation [1] | Occurs at room temperature and under reflux. |
| Oxidative Hydrolysis | Significant degradation [1] | Concentration- and temperature-dependent; follows first-order kinetics. |
| Thermal Stress (Dry powder) | No significant degradation [1] | Exposed at 90°C for 7 days. |
The experimental workflow below outlines the process for conducting a stability study, from sample preparation to data analysis.
While the primary study found mebeverine to be photostable under tested conditions, implementing light protection is a standard best practice in pharmaceutical development to mitigate potential long-term or high-intensity light effects [1].
Employing stability-indicating methods is crucial for accurate monitoring. Here are two validated options:
This method effectively separates mebeverine from its degradation products formed under acidic, alkaline, and oxidative stress [1].
| Parameter | Specification |
|---|---|
| Column | Symmetry C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | 50 mM KH₂PO₄ : Acetonitrile : THF (63:35:2 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 263 nm |
| Injection Volume | 30 µL |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| LOD / LOQ | 0.2 µg/mL / 1.0 µg/mL |
This is a faster, highly sensitive alternative for routine analysis, free from interference by degradation products or common excipients [2].
| Parameter | Specification |
|---|---|
| Technique | Tris(2,2'-bipyridyl)ruthenium(II)- peroxodisulfate Chemiluminescence |
| Analysis Time | 20 seconds per sample |
| Linearity | Suitable for pharmaceutical and biological analysis |
| LOD / LOQ | 0.043 µg/mL / 0.138 µg/mL |
Q1: My mebeverine sample is degrading rapidly during my photocatalytic degradation experiments. What could be the cause? This is likely intentional. Research shows mebeverine is effectively degraded by photocatalytic advanced oxidation processes (AOPs) using catalysts like TiO₂ under UV light. The degradation is radical-mediated, with hydroxyl radicals playing a key role [3]. This is a useful property for environmental remediation of pharmaceutical pollutants, but confirms the compound's reactivity under certain light/chemical conditions.
Q2: Are there any formulation strategies to improve the stability of mebeverine? Yes, nanotechnology-based approaches show promise. While not directly used for photoprotection, silver nanoparticles (AgNPs) have been successfully synthesized as drug delivery vehicles for mebeverine, demonstrating a safe cytotoxic and genotoxic profile in vitro [4]. Such carrier systems can potentially shield the drug molecule from environmental factors.
Q3: The HPLC method shows interfering peaks. How can I confirm it's due to degradation? A well-validated stability-indicating method should separate the main peak from degradation products. The HPLC method listed above has been proven to have no interfering peaks from degradation products generated under acidic, alkaline, or oxidative stress [1]. If you see interferences, your method may require re-development or your sample could be degrading under a different, unanticipated condition.
Q4: Is mebeverine stable in all solvents? No. Stability varies with the environment. The forced degradation study used methanol for stock solutions and aqueous conditions for stress testing, revealing significant instability in acidic, basic, and oxidative environments [1]. Always consider the solvent and pH when assessing stability.
The table below summarizes key parameters from different analytical techniques to help you select an appropriate method based on your sensitivity requirements.
| Analytical Technique | Detection Mode / Sensor Type | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Application Note |
|---|---|---|---|---|---|
| HPLC-UV (Stability Indicating) [1] | UV at 263 nm | 1 - 100 μg/mL | 0.2 μg/mL | 1.0 μg/mL | Pharmaceutical dosage forms; stability studies |
| Conventional HPLC-UV [2] | UV at 263 nm | 0.5 - 10 μg/mL | Not specified | 5 ng/mL (0.005 μg/mL) | Pharmaceutical dosage forms (tablets, liquid) |
| Electrochemical Sensor (AgNPs-MIP-PGE) [3] | Voltammetry | ( 1 \times 10^{-8} ) to ( 1 \times 10^{-3} ) M | ( 8.6 \times 10^{-9} ) M (approx. 3.4 ng/mL)* | Not specified | Serum, capsule |
| HPLC-MS/MS (Metabolites) [4] | MS/MS (Negative ESI) | 10 - 2000 ng/mL | Not specified | 10 ng/mL | Human plasma (for metabolites Mebeverine Acid & Desmethyl Mebeverine Acid) |
*Note: The LOD for the electrochemical sensor was calculated based on the molecular weight of mebeverine hydrochloride (466.0 g/mol).
Here are the detailed methodologies for the two primary HPLC-based methods from the search results.
This method is validated for separating mebeverine from its degradation products and is ideal for forced degradation studies and quality control.
Chromatographic Conditions
Sample Preparation
Key Performance Metrics
This simpler, isocratic method is suitable for the rapid quantification of mebeverine in formulations.
Chromatographic Conditions
Sample Preparation
If your method's sensitivity is below expectations, consider investigating these common issues:
| Problem Area | Possible Cause | Suggested Action |
|---|---|---|
| Sample Preparation | Incomplete extraction from matrix; sample degradation. | Ensure efficient extraction (sonication, proper solvent). Check sample stability and prepare fresh standards. |
| Chromatographic Conditions | Poor peak shape (tailing/broadening); co-elution with impurities. | Optimize mobile phase pH and organic solvent ratio. Confirm column performance and selectivity. |
| Detection | Sub-optimal detection wavelength; detector lamp aging. | Verify UV wavelength is set at 263 nm. Check detector performance and baseline noise. |
| Method Scope | Inadequate sensitivity of UV detection for your needs. | Switch to a more sensitive technique like LC-MS/MS for trace-level analysis, especially in biological fluids [4]. |
The following diagram outlines a logical pathway to select and optimize your analytical method.
For a quick start, use the following flowchart to diagnose the problem. A well-behaved mebeverine peak should have a tailing factor (Tf) between 0.9 and 1.2 [1]. Values outside this range, especially Tf ≥ 2, typically require corrective action [1].
Chemical issues are the most common cause of tailing for a single peak like mebeverine.
1.1. Investigate the Mobile Phase (pH and Buffer) Mebeverine's peak shape can be sensitive to mobile phase conditions. The following specific conditions have been successfully used for mebeverine analysis [2]:
1.2. Evaluate the Column and Guard Column Over time, the column can be contaminated by sample matrices, leading to active sites that cause tailing.
1.3. Assess Potential Column Overload While less common, overloading the column with too much analyte can cause tailing and changing retention times, especially for ionized bases [1].
These issues often affect all peaks in the chromatogram or cause specific distortions like fronting.
2.1. Check for Column Physical Damage Sudden peak fronting, especially across all peaks, often indicates a physical failure of the column bed structure (column collapse). This can be caused by operating the column outside its pH or pressure limits [1].
2.2. Verify System Hardware If all peaks are tailing, splitting, or doubling, the problem often occurs before the separation. A common cause is a void volume at the column inlet caused by a loose fitting [1].
The table below summarizes key parameters from established HPLC methods for mebeverine. You can use these as a benchmark to evaluate your own system suitability.
| Parameter | Stability-Indicating Method [2] | Rapid RP-HPLC Method [3] |
|---|---|---|
| Column | Symmetry C18 (150 x 4.6 mm, 5 µm) | Kinetex C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 50 mM KH₂PO₄ : ACN : THF (63:35:2 v/v/v) | 15 mM Ammonium Acetate : Methanol (30:70 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 263 nm | 230 nm |
| Retention Time | ~ 6.5 min (approx., from chromatogram) | 3.35 min |
| Tailing Factor (Tf) | 1.3 (system suitability result) | Not specified |
| Theoretical Plates (N) | 4560 (system suitability result) | Not specified |
Q1: What is an acceptable tailing factor for mebeverine in a system suitability test? While a perfectly symmetric peak has a Tf of 1.0, values between 0.9 and 1.5 are generally acceptable for routine analysis. A Tf of ≥ 2.0 indicates a problem that needs investigation [1]. The validated method in [2] reported a Tf of 1.3.
Q2: My mebeverine peak is tailing. Should I increase or decrease the sample load? It can go both ways, depending on the cause [1]. For ionized analytes (like mebeverine at certain pHs), decreasing the load can reduce tailing caused by ionic repulsion (overload). For other retention issues, tailing might decrease with a higher load that saturates active sites. Start by decreasing the load as it's a simpler diagnostic step.
Q3: Are there any stability concerns with mebeverine that could affect my analysis? Yes. Mebeverine hydrochloride is known to degrade under acidic, alkaline, and oxidative stress conditions [2]. Its degradation products include veratric acid and mebeverine alcohol (mebOH) [4] [5]. Using a fresh, properly prepared mobile phase and a stability-indicating method is crucial to ensure degradation products do not co-elute and distort the main peak [2].
| Aspect | Mebeverine | Dicyclomine |
|---|---|---|
| Mechanism of Action | Direct smooth muscle relaxant; relieves spasms without typical anticholinergic effects [1] [2]. | Antimuscarinic/anticholinergic agent; blocks acetylcholine on smooth muscle receptors [3] [4]. |
| Efficacy Evidence | Effective; numerous RCTs & systematic reviews show significant improvement in abdominal pain & global IBS symptoms [5] [1] [6]. | Limited; evidence based on a small number of older, short-duration studies [7] [2] [4]. |
| Safety & Tolerability | Favorable; side effect profile similar to placebo; no significant anticholinergic effects [5] [1]. | Less Favorable; common anticholinergic side effects (dry mouth, dizziness, blurred vision); higher AE-led withdrawal [2] [3] [8]. |
| Guideline Recommendations | Recognized as an effective option in systematic reviews [5]. | Not recommended in recent ACG guidelines for IBS; evidence quality ranked "very low" [7] [2]. |
The following diagram illustrates the distinct pathways through which mebeverine and dicyclomine exert their antispasmodic effects, which underpin their differing safety profiles.
| Study & Diagnostic Criteria | Patient Population & Trial Design | Key Efficacy Outcomes | Safety & Tolerability |
|---|---|---|---|
| Multinational Observational Study (Rome III) [1] | n=607; IBS mixed subtypes; Prospective observational; Mebeverine (135 mg TDS or 200 mg BD) for 8 weeks [1]. | Quality of Life (IBS-QOL): Significant improvement from baseline at Week 4 (+11.8 points) and Week 8 (+24.3 points; p < 0.001). The improvement exceeded the threshold for a meaningful clinical response [1]. | Favorable safety profile confirmed [1]. |
| RCT vs. Drotaverine (Rome III) [2] | n=200; IBS mixed subtypes; Randomized, double-blind; Mebeverine 135 mg TDS for 4 weeks [2]. | Pain Severity: Significant reduction from baseline (46.1% reduction by Week 4). Comparison: Drotaverine showed a superior reduction in pain severity (74%) and frequency from Day 3 onward [2]. | Not emphasized; both treatments were well-tolerated in the study context [2]. |
| Systematic Review (Rome I-IV) [3] | 22 studies (19 RCTs); Review of literature from 1965-2021 [3]. | Abdominal Pain: 6 of 22 studies reported significant pain reduction (p <0.05 to p <0.001). Improvement also seen in bowel habits, distension, and stool consistency. Global Improvement: Some older studies in the review did not show significant improvement over placebo [3]. | Adverse events were rare and comparable to IBS symptoms, indicating a good safety profile [3]. |
For researchers designing clinical trials, the methodologies from these studies provide a robust framework.
Mebeverine is classified as a musculotropic antispasmodic. It acts directly on the smooth muscle of the gastrointestinal tract, relieving spasms without affecting normal gut motility. Its action is distinct from anticholinergic agents, which explains its low incidence of typical side effects like dry mouth or blurred vision [3] [5] [2].
The following diagram illustrates the drug's primary mechanism and a potential novel research pathway identified through computational repurposing screens.
The table below summarizes key quantitative data from a 2023 prospective study on the Mebeverine/Chlordiazepoxide FDC, alongside findings from systematic reviews on Mebeverine monotherapy for context [1] [2] [3].
| Assessment Tool | Therapy | Baseline Score (Mean) | Endpoint Score (Mean) | Change from Baseline (Mean) | P-value |
|---|---|---|---|---|---|
| IBS-SSS (Total Score) | FDC (8 weeks) | 182.72 | 97.22 | -85.50 | < 0.0001 [1] |
| Mebeverine Mono | (RR for pain relief: 1.33) | 0.129 [2] | |||
| IBS-36 (Total Score) | FDC (8 weeks) | 78.33 | 32.45 | -45.88 | < 0.0001 [1] |
| HAM-A (Total Score) | FDC (8 weeks) | 26.97 | 10.45 | -16.52 | < 0.0001 [1] |
| Abdominal Pain (Responders) | Mebeverine Mono | (RR for global improvement: 1.13) | 0.706 [2] |
Key Findings:
The studies referenced relied on established clinical and laboratory methodologies. Here are the detailed protocols:
1. Clinical Study Design (FDC Efficacy & Safety) [1]
2. Analytical Method for Drug Quantification (HPLC) [4] [5] [6]
The therapeutic effect of the FDC arises from the synergistic action of its two components, targeting both peripheral gut symptoms and central nervous system components of IBS.
| Study / Aspect | Patient Population & Diagnosis | Intervention & Duration | Key Findings on IBS-QOL | Statistical Significance |
|---|
| Prospective Observational Study [1] | - n=607 (Overall)
For researchers, the methodologies from the key studies provide a framework for evaluating IBS HR-QoL.
Understanding how mebeverine works and how it compares to other agents is crucial for drug development.
The following diagram illustrates the primary mechanism of action of mebeverine and its resulting clinical outcomes on quality of life.
Future research directions include the development of novel mebeverine analogs with potential dual spasmolytic and anti-inflammatory activity [5], as well as investigating its use in combination with agents that target other pathways, such as phosphodiesterase inhibitors [6].
| Study / Analysis Focus | Population | Intervention & Duration | Primary Outcome | Key Result (Mebeverine vs. Placebo) |
|---|---|---|---|---|
| Benninga et al. (2025) [1] [2] | Adolescents with IBS or Functional Abdominal Pain (N=268) | Mebeverine 200 mg vs. Placebo, 8 weeks | Treatment success (≥50% reduction in pain) | No significant difference: 23.4% vs. 22.0% |
| Pediatric FAP Trial (2014) [3] | Children with Functional Abdominal Pain (N=115) | Mebeverine 135 mg vs. Placebo, 4 weeks | Treatment response (pain scale) | No significant difference at 4 weeks (p=0.469, ITT analysis) |
| Systematic Review (2010) [4] | Adults with IBS (8 trials, N=555) | Various dosages | Clinical global improvement | Not significant: Relative Risk (RR) 1.13 (P=0.706) |
| IBS-D Trial (2019) [5] | Adults with IBS-Diarrhea (N=40) | Mebeverine 200 mg CR vs. Placebo, 8 weeks | Bowel movements, cramps, QoL | No significant intergroup difference at 4 & 8 weeks |
| MIBS Trial (2010) [6] | Adults with IBS (N=135) | Mebeverine vs. Methylcellulose vs. Placebo, 6 weeks | IBS symptom severity | No significant benefit of mebeverine over placebo |
To assess the quality and applicability of the evidence, it is important to understand how these trials were conducted.
The collective evidence suggests that the therapeutic benefit of mebeverine in clinical practice may be driven as much by positive patient expectations and the clinician-patient interaction as by its specific pharmacological activity. For drug development professionals, this underscores the challenge of proving efficacy for medications targeting functional disorders and highlights the need for innovative trial designs that can account for these powerful contextual effects.
The table below summarizes key quantitative data from the search results, which mix older cost figures with recent efficacy findings.
| Aspect | Key Findings | Source & Context |
|---|---|---|
| General Efficacy | Effective for abdominal pain & other IBS symptoms; good safety profile. | 2022 Systematic Review of 22 studies [1] |
| Pain Relief (RR) | Relative Risk (RR) vs. placebo: 1.33 (95% CI: 0.92-1.93), not statistically significant. | 2010 Meta-analysis of 8 trials [2] |
| Global Improvement (RR) | Relative Risk (RR) vs. placebo: 1.13 (95% CI: 0.59-2.16), not statistically significant. | 2010 Meta-analysis [2] |
| Excess Healthcare Cost | €214 per patient/year (€94 for concomitant medication, €120 for hospitalizations). | 2004 Case-control study (Netherlands) [3] |
| Cost in Constipation-Subgroup | €387 per patient/year (€136 for medication, €251 for hospitalizations). | 2004 Study of Mebeverine+laxative users [3] |
For a robust comparison, understanding the design of key clinical studies and reviews is essential.
Recent Systematic Review (2022): This review [1] provides the most current efficacy overview. Its methodology included:
Older Meta-Analysis (2010): This earlier analysis [2], which did not find significant efficacy, serves as a methodological benchmark and a point of comparison for the newer review.
Cost Study (2004): The primary cost data comes from a matched case-control study [3].
The following diagrams illustrate Mebeverine's proposed mechanism and a standard research synthesis workflow based on the reviewed studies.
The table below summarizes key findings on Mebeverine's safety and efficacy from available literature.
| Aspect | Summary of Findings | Source Type / Study Details |
|---|---|---|
| General Safety & Tolerability | Favorable safety profile; frequency of adverse effects not significantly higher than placebo; common side effects are rare and mild (e.g., dizziness, headache, GI upset). | Systematic Review (2022) of 22 studies [1] |
| Long-Term Use Guidance | Typically prescribed for short-term use (e.g., 2 weeks) for symptom flare-ups; recommended to discontinue once symptoms improve. | Pharmacy/Prescribing Information [2] |
| Comparative Efficacy (Formulations) | Mebeverine 200 mg MR capsule twice daily is therapeutically equivalent to Mebeverine 135 mg tablet three times daily. | Clinical Trial (n=213, 8 weeks) [3] |
| Efficacy vs. Placebo (Meta-Analysis) | No statistically significant benefit over placebo for global improvement of IBS (RR: 1.13) or relief of abdominal pain (RR: 1.33). | Meta-Analysis (2010) of 8 randomized trials [4] |
For a comparison guide, detailing the methodologies of key studies provides critical context for the data.
Study Objective: To demonstrate the therapeutic equivalence of a twice-daily modified-release (MR) capsule (200 mg) and a thrice-daily standard tablet (135 mg) in treating abdominal pain in IBS [3].
Methodology: A multicentre, randomized, double-blind, double-dummy study lasting eight weeks.
Primary Endpoint: Number of responders (defined as ≥50% improvement in global mean visual analogue scale for abdominal pain).
Results: 71% (65/92) of the tablet group and 70% (64/92) of the MR capsule group were classified as responders, proving therapeutic equivalence [3].
Study Objective: To systematically review the efficacy and safety of Mebeverine in IBS [1].
Methodology: A systematic search of PubMed, EMBASE, and Cochrane databases from 1965 to 2021. Included 22 studies (19 randomized trials, 2 observational studies, 1 non-randomised study) that met predefined inclusion criteria.
Outcomes Assessed: Abdominal pain, abnormal bowel habits, distension, stool frequency/consistency.
Study Objective: To evaluate the efficacy and tolerability of Mebeverine in IBS and compare its usual dosages by meta-analysis [4].
Methodology: A systematic review and meta-analysis of placebo-controlled clinical trials from 1965 to 2009. Eight randomized trials (n=555) were included.
Primary Outcomes: Clinical global improvement and relief of abdominal pain.
Key Findings: While well-tolerated, the efficacy of Mebeverine for global improvement of IBS was not statistically significant compared to placebo. The analysis found no significant difference in efficacy between the 135 mg and 200 mg doses [4].
While not a direct safety finding, understanding Mebeverine's mechanism helps contextualize its side effect profile. The diagram below illustrates its primary actions on gastrointestinal smooth muscle.
This direct, musculotropic action is a key differentiator from anticholinergic antispasmodics. By not targeting the nervous system, Mebeverine avoids typical anticholinergic side effects like dry mouth, blurred vision, or urinary retention, which contributes to its favorable tolerability [2] [5].
When compiling a comparison guide for researchers, it is crucial to note the limitations in the available data:
For the most current and comprehensive safety information, you may need to consult regulatory agency databases (like the FDA or EMA) or specialized pharmacovigilance platforms which track post-marketing adverse event reports.
Corrosive;Irritant;Environmental Hazard